3,5-Dibromobenzyl bromide
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-5-(bromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTFRUXTAFBWBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205446 | |
| Record name | 3,5-Dibromobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56908-88-4 | |
| Record name | 3,5-Dibromobenzyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056908884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dibromobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dibromobenzyl Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dibromobenzyl Bromide: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dibromobenzyl bromide (CAS Number: 56908-88-4) is a key bifunctional reagent in organic synthesis, prized for its utility in the construction of complex molecules.[1] Its two aromatic bromine atoms and reactive benzylic bromide group offer multiple points for chemical modification, making it a valuable building block for pharmaceutical intermediates and functional materials. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and purification of this compound, along with its applications in drug discovery, particularly in the development of antifungal agents and kinase inhibitors. Detailed experimental protocols and logical workflows are presented to aid researchers in its effective utilization.
Physicochemical Properties
This compound is a white to pale yellow crystalline powder with a pungent odor.[1] It is sensitive to air and humidity, necessitating storage in a sealed container away from light.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 56908-88-4 | [2][3][4][5] |
| Molecular Formula | C₇H₅Br₃ | [1][2][3][4] |
| Molecular Weight | 328.83 g/mol | [1][2][3][4] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Melting Point | 92.0-98.0 °C | [4] |
| Boiling Point | 276.85 °C (estimated) | [1] |
| Solubility | Insoluble in water; soluble in toluene, xylene, chloroform, dichloromethane, diethyl ether, and ethyl acetate. | [1] |
| IUPAC Name | 1,3-dibromo-5-(bromomethyl)benzene | [4][5] |
| Synonyms | α,3,5-Tribromotoluene, 1,3-Dibromo-5-(bromomethyl)benzene | [2] |
Spectroscopic Data
The structural integrity of this compound can be confirmed using various spectroscopic techniques.
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show a singlet for the benzylic protons (-CH₂Br) and signals in the aromatic region corresponding to the protons on the dibrominated ring.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will display a signal for the benzylic carbon and distinct signals for the aromatic carbons, including those bonded to bromine.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for C-H stretching of the aromatic ring and the methylene group, as well as C-Br stretching frequencies.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of three bromine atoms.
Synthesis and Purification
This compound is typically synthesized from 3,5-dibromotoluene via a free-radical bromination reaction.
Synthesis of 3,5-Dibromotoluene
A common precursor, 3,5-dibromotoluene, can be synthesized from 2,6-dibromo-4-methylaniline through a two-step process involving diazotization followed by reduction.[6]
Bromination of 3,5-Dibromotoluene
The benzylic position of 3,5-dibromotoluene can be selectively brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or 2,2'-azobis(2-methylpropionitrile) (AIBN), in a nonpolar solvent like carbon tetrachloride or cyclohexane.[7]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dibromotoluene (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride or cyclohexane).
-
Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or BPO).
-
Reaction Conditions: Heat the reaction mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Caption: Synthetic workflow for this compound.
Purification
The crude this compound can be purified by recrystallization or column chromatography.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, or a mixed solvent system like ethyl acetate/hexane.[1]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: Purification workflow for this compound.
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is characterized by two main features: the reactive benzylic bromide and the two bromine atoms on the aromatic ring.[1]
-
Nucleophilic Substitution: The benzylic bromide is highly susceptible to nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, and thiols.[1] This allows for the facile introduction of the 3,5-dibromobenzyl moiety into various molecular scaffolds.
-
Cross-Coupling Reactions: The aromatic bromine atoms can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings.[1] This enables the formation of carbon-carbon bonds and the construction of more complex aromatic systems.
These reactive handles make this compound a versatile intermediate in the synthesis of biologically active molecules.
Antifungal Agents
Derivatives of benzyl bromide have demonstrated significant antibacterial and antifungal properties.[2][3][4][8][9][10][11] The mechanism of action is often attributed to the disruption of microbial cell membranes. The lipophilic nature of the dibromobenzyl group can facilitate its insertion into the lipid bilayer, leading to increased membrane permeability and subsequent cell death.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. rsc.org [rsc.org]
- 3. CN100543003C - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. CN1648114A - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]
- 8. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Dibromobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-dibromobenzyl bromide, an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and other functional materials. This document details a standard and reliable protocol for its preparation via free-radical bromination of 3,5-dibromotoluene. Furthermore, it presents a thorough characterization of the compound, including its physicochemical properties and spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), supported by detailed experimental procedures for data acquisition. All quantitative data are summarized in structured tables for clarity and ease of comparison. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and the logical relationship between the characterization techniques employed.
Introduction
This compound, with the chemical formula C₇H₅Br₃, is a valuable building block in organic chemistry.[1] Its structure, featuring a reactive benzylic bromide and two bromine atoms on the aromatic ring, allows for a variety of subsequent chemical transformations. The benzylic bromide is a potent electrophile, readily participating in nucleophilic substitution reactions, while the aryl bromides can be utilized in cross-coupling reactions to form more complex molecular architectures.[1] This versatility makes it a key intermediate in the synthesis of a range of target molecules, including active pharmaceutical ingredients and functional materials.
This guide presents a detailed methodology for the synthesis of this compound from 3,5-dibromotoluene and a comprehensive analysis of its structural and physical properties through various spectroscopic techniques.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the free-radical bromination of 3,5-dibromotoluene at the benzylic position. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent.
References
A Technical Guide to 3,5-Dibromobenzyl Bromide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3,5-Dibromobenzyl bromide, a key reagent in organic synthesis and pharmaceutical development. It details the compound's core properties, synthesis protocols, and its role in the creation of complex molecules.
Core Properties and Specifications
This compound is a halogenated aromatic compound widely utilized as an intermediate in various chemical syntheses.[1] Its reactivity is primarily centered around the benzylic bromide, which is a potent alkylating agent, and the two bromine atoms on the aromatic ring, which can participate in cross-coupling reactions.[1]
A summary of its key quantitative data is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅Br₃ | [2][3][4][5] |
| Molecular Weight | 328.83 g/mol | [1][2][3][4][5] |
| IUPAC Name | 1,3-dibromo-5-(bromomethyl)benzene | [2][5][6] |
| CAS Number | 56908-88-4 | [2][3][4][5] |
| Appearance | White to pale yellow crystalline powder | [1][5][6][7] |
| Melting Point | 92.0-98.0 °C | [5][6][7] |
| Boiling Point | 316.5 °C at 760 mmHg | [7] |
| Density | ~2.2 g/cm³ | [7] |
| Solubility | Insoluble in water; soluble in toluene, xylene, chloroform, dichloromethane, diethyl ether, and ethyl acetate. | [1][7] |
Synthesis and Experimental Protocols
The synthesis of benzyl bromides, including this compound, is typically achieved through the free radical bromination of the corresponding toluene derivative.[8] This reaction is a cornerstone of organic synthesis, providing a versatile building block for further elaboration.
Experimental Protocol: Free Radical Bromination of 3,5-Dibromotoluene
This protocol outlines a general procedure for the synthesis of this compound from 3,5-Dibromotoluene.
Materials:
-
3,5-Dibromotoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Reflux apparatus (round-bottom flask, condenser)
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-Dibromotoluene in CCl₄.
-
Addition of Reagents: Add N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction is typically initiated by light, so exposure to a standard laboratory light source is sufficient. Monitor the reaction progress by TLC or GC until the starting material is consumed. The solid succinimide byproduct will float to the surface upon completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by recrystallization (e.g., from hexanes) to yield pure this compound as a crystalline solid.
-
The logical workflow for this synthesis is depicted in the diagram below.
Applications in Drug Discovery and Materials Science
This compound is a valuable building block in medicinal chemistry and materials science.[1] Its bifunctional nature allows for sequential, selective reactions. The benzyl bromide group is highly reactive towards nucleophiles, making it ideal for introducing the 3,5-dibromobenzyl moiety into a target molecule.[1] The bromine atoms on the aromatic ring are less reactive and can be used for subsequent modifications, such as Suzuki or Heck cross-coupling reactions, to build more complex molecular architectures.[1][9]
This dual reactivity is crucial for creating libraries of compounds for fragment-based drug discovery and for synthesizing advanced materials like liquid crystals and Organic Light-Emitting Diodes (OLEDs).[9][10] The bromine atoms also increase the lipophilicity of molecules and can participate in halogen bonding, which can be a key interaction in drug-receptor binding.[11]
The role of this compound as a versatile intermediate is illustrated in the following diagram.
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood. It is also sensitive to air and humidity, requiring storage in a sealed container away from light.[1]
References
- 1. 3 5-Dibromobenzyl Bromide [lingzhiyuechem.com]
- 2. This compound | C7H5Br3 | CID 143427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. rheniumshop.co.il [rheniumshop.co.il]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. nbinno.com [nbinno.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Solubility of 3,5-Dibromobenzyl Bromide in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3,5-Dibromobenzyl bromide (C₇H₅Br₃), a critical intermediate in organic synthesis for pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.
Physicochemical Properties
This compound is a white to pale yellow crystalline powder at room temperature with a pungent odor.[1] It is sensitive to air and humidity, necessitating storage in a sealed container away from light.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅Br₃ | [1][2][5] |
| Molecular Weight | 328.83 g/mol | [1][5] |
| Appearance | White to pale yellow crystalline powder | [1][4] |
| Melting Point | 92.0-98.0 °C | [2] |
| Boiling Point | 276.85 °C (estimate) | [1][4] |
| CAS Number | 56908-88-4 | [2][5] |
Solubility Profile
This compound is insoluble in water but is readily soluble in a range of organic solvents.[1] Its solubility is governed by the "like dissolves like" principle, where nonpolar or weakly polar solutes dissolve best in solvents of similar polarity. The aromatic ring and bromine atoms contribute to its nonpolar character, while the bromomethyl group introduces a degree of polarity.
The following table summarizes the qualitative solubility of this compound in various organic solvents based on available literature. Quantitative solubility data is not widely published; therefore, experimental determination is recommended for specific applications.
| Solvent Class | Solvent | Qualitative Solubility | Reference |
| Aromatic Hydrocarbons | Toluene | Soluble | [1][3][4][6] |
| Xylene | Readily Soluble | [1] | |
| Halogenated Solvents | Chloroform | Readily Soluble | [1] |
| Dichloromethane | Readily Soluble | [1] | |
| Ethers | Diethyl Ether | Readily Soluble | [1] |
| Esters | Ethyl Acetate | Readily Soluble | [1] |
| Polar Aprotic Solvents | Acetone | Expected to be soluble | |
| Acetonitrile | Expected to be soluble | ||
| Polar Protic Solvents | Alcohols (e.g., Methanol, Ethanol) | Expected to have limited solubility | |
| Water | Insoluble | [1] |
Note: "Expected to be soluble/have limited solubility" is based on chemical principles of polarity and the known solubility in other solvents.
Experimental Protocol for Solubility Determination
The following is a general experimental procedure for determining the solubility of this compound in an organic solvent at a specific temperature.
Objective: To determine the concentration of a saturated solution of this compound in a chosen organic solvent at a constant temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Scintillation vials or test tubes with screw caps
-
Constant temperature bath (e.g., water bath, heating block)
-
Vortex mixer or magnetic stirrer
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired temperature.
-
Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a chemically compatible syringe filter into a clean, pre-weighed vial to remove any remaining undissolved microcrystals.
-
-
Gravimetric Analysis (Optional but recommended for confirmation):
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight of the dried solute is achieved.
-
Calculate the solubility in g/100 mL or other suitable units.
-
-
Chromatographic Analysis (for higher accuracy):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique (e.g., HPLC-UV or GC-FID).
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
-
Data Reporting:
-
Report the solubility as an average of replicate measurements (typically n=3) with the standard deviation at the specified temperature.
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the guiding principle of "like dissolves like."
Caption: Experimental workflow for determining the solubility of this compound.
Caption: "Like Dissolves Like" principle for this compound solubility.
Significance in Research and Drug Development
-
Reaction Chemistry: The choice of solvent is crucial for reactions involving this compound, such as nucleophilic substitutions and coupling reactions.[1] Adequate solubility ensures a homogeneous reaction mixture, leading to improved reaction rates and yields.
-
Purification: Solubility data is essential for developing effective purification strategies, particularly crystallization. By identifying a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below, efficient purification can be achieved.
-
Drug Development: In the synthesis of active pharmaceutical ingredients (APIs), understanding the solubility of intermediates like this compound is vital for process development, scale-up, and ensuring product purity.
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[5] It is also a lachrymator. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. It is incompatible with water, oxidizing agents, bases, alcohols, and amines.[3]
Conclusion
This compound exhibits good solubility in a variety of nonpolar and moderately polar organic solvents, such as aromatic hydrocarbons, halogenated solvents, and ethers, while being insoluble in water. This solubility profile is consistent with its molecular structure. For precise quantitative applications, the experimental protocol outlined in this guide can be employed to determine its solubility in specific solvents of interest. A comprehensive understanding of its solubility is indispensable for its effective use in chemical synthesis and pharmaceutical research.
References
- 1. 3 5-Dibromobenzyl Bromide [lingzhiyuechem.com]
- 2. This compound, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound CAS#: 56908-88-4 [amp.chemicalbook.com]
- 5. This compound | C7H5Br3 | CID 143427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
An In-depth Technical Guide to 1,3-Dibromo-5-(bromomethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-dibromo-5-(bromomethyl)benzene, a key intermediate in organic synthesis. It covers its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and illustrates key chemical transformations.
Chemical Identity
The compound with the common name 3,5-dibromobenzyl bromide is a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] Its structure features a benzene ring substituted with two bromine atoms and a bromomethyl group, offering multiple sites for chemical modification.
-
IUPAC Name: 1,3-dibromo-5-(bromomethyl)benzene
-
Synonyms: α,3,5-Tribromotoluene, this compound
Physicochemical and Spectroscopic Data
The key properties of 1,3-dibromo-5-(bromomethyl)benzene are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₇H₅Br₃ | [1] |
| Molecular Weight | 328.83 g/mol | [1] |
| CAS Number | 56908-88-4 | |
| Appearance | White to pale yellow crystalline powder | [1] |
| Melting Point | 93-97 °C | |
| Boiling Point | 276.85 °C (estimate) | [1] |
| Solubility | Insoluble in water; soluble in toluene, chloroform, diethyl ether, ethyl acetate. | [1] |
| InChI Key | PWTFRUXTAFBWBW-UHFFFAOYSA-N | |
| SMILES | BrCc1cc(Br)cc(Br)c1 |
Experimental Protocols
Detailed methodologies for the synthesis of 1,3-dibromo-5-(bromomethyl)benzene and its use in subsequent chemical reactions are provided below.
The target compound is synthesized via a free-radical bromination of 3,5-dibromotoluene at the benzylic position using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator. This reaction is known as the Wohl-Ziegler bromination.[2]
Reaction Scheme: 3,5-Dibromotoluene → 1,3-Dibromo-5-(bromomethyl)benzene
Materials:
-
3,5-Dibromotoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dibromotoluene (1.0 eq) in carbon tetrachloride.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp or a standard incandescent light bulb to initiate the reaction. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.
-
Purification: Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Final Purification: The crude 1,3-dibromo-5-(bromomethyl)benzene can be further purified by recrystallization from a suitable solvent such as hexane or ethanol to yield a white to pale yellow crystalline solid.
The benzylic bromide is highly reactive towards nucleophiles, allowing for selective substitution without affecting the aryl bromides. This protocol details the synthesis of the corresponding benzyl azide.[3][4]
Reaction Scheme: 1,3-Dibromo-5-(bromomethyl)benzene + NaN₃ → 1-(Azidomethyl)-3,5-dibromobenzene
Materials:
-
1,3-Dibromo-5-(bromomethyl)benzene
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Diethyl ether or Ethyl acetate
-
Brine solution
Procedure:
-
Reaction Setup: Dissolve 1,3-dibromo-5-(bromomethyl)benzene (1.0 eq) in DMF in a round-bottom flask.
-
Reagent Addition: Add sodium azide (1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.[4]
-
Work-up: Pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product, 1-(azidomethyl)-3,5-dibromobenzene, can be purified by column chromatography if necessary.
The two bromine atoms on the aromatic ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[1] Under appropriate conditions, the aryl C-Br bonds can be selectively coupled over the benzylic C-Br bond.
Reaction Scheme: 1,3-Dibromo-5-(bromomethyl)benzene + 2 Ar-B(OH)₂ → 1-(Bromomethyl)-3,5-diarylbenzene
Materials:
-
1,3-Dibromo-5-(bromomethyl)benzene
-
Arylboronic acid (e.g., phenylboronic acid) (2.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (catalyst)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (base)
-
Toluene/Ethanol/Water solvent mixture
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 1,3-dibromo-5-(bromomethyl)benzene (1.0 eq), the arylboronic acid (2.2 eq), and the base (e.g., K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., PPh₃, 0.08 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1 ratio).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 1-(bromomethyl)-3,5-diarylbenzene.
Visualizations of Chemical Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key experimental and logical workflows related to 1,3-dibromo-5-(bromomethyl)benzene.
Caption: Workflow for the synthesis of 1,3-Dibromo-5-(bromomethyl)benzene.
Caption: Experimental workflow for the synthesis of 1-(Azidomethyl)-3,5-dibromobenzene.
Caption: Logical diagram of reactive sites and corresponding reaction types.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,5-Dibromobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,5-Dibromobenzyl bromide. This document serves as a crucial resource for the structural elucidation, identification, and purity assessment of this important organic synthesis intermediate.
Chemical Structure
IUPAC Name: 1,3-dibromo-5-(bromomethyl)benzene Molecular Formula: C₇H₅Br₃ Molecular Weight: 328.83 g/mol CAS Number: 56908-88-4[1]
The structure of this compound consists of a benzene ring substituted with two bromine atoms at positions 3 and 5, and a bromomethyl group at position 1. This substitution pattern leads to a specific and predictable NMR spectrum.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by two distinct regions: the aromatic region and the aliphatic region, containing the benzylic protons.
Table 1: ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | 7.55 | Triplet (t) | 1.6 | 1H |
| H-2, H-6 | 7.42 | Doublet (d) | 1.6 | 2H |
| -CH₂Br | 4.38 | Singlet (s) | - | 2H |
Solvent: CDCl₃, Spectrometer Frequency: 300 MHz
Interpretation:
-
The aromatic region displays two signals. The proton at the 4-position (H-4), situated between two bromine atoms, appears as a triplet at δ 7.55 ppm due to coupling with the two equivalent protons at the 2 and 6 positions.
-
The two equivalent protons at the 2 and 6 positions (H-2, H-6) resonate as a doublet at δ 7.42 ppm, coupling with the single proton at the 4-position. The small coupling constant (J = 1.6 Hz) is characteristic of a meta-coupling.
-
The aliphatic region shows a singlet at δ 4.38 ppm, which integrates to two protons. This signal corresponds to the benzylic protons of the bromomethyl group (-CH₂Br). The absence of coupling indicates no adjacent protons.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the 3,5-disubstituted ring, four distinct signals are expected in the aromatic region, in addition to the signal from the benzylic carbon.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 141.1 |
| C-2, C-6 | 133.8 |
| C-4 | 130.1 |
| C-3, C-5 | 123.1 |
| -CH₂Br | 31.5 |
Solvent: CDCl₃, Spectrometer Frequency: 75 MHz
Interpretation:
-
The signal at δ 31.5 ppm is attributed to the aliphatic carbon of the bromomethyl group (-CH₂Br).
-
The four signals in the aromatic region correspond to the benzene ring carbons. The quaternary carbon attached to the bromomethyl group (C-1) is observed at δ 141.1 ppm.
-
The two bromine-substituted carbons (C-3 and C-5) are seen at δ 123.1 ppm.
-
The remaining signals at δ 133.8 ppm and δ 130.1 ppm correspond to the C-2/C-6 and C-4 carbons, respectively.
Experimental Protocols
The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid overwhelming solvent signals in the ¹H NMR spectrum.
-
Transfer: Use a clean Pasteur pipette to transfer the solution into a standard 5 mm NMR tube.
-
Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool placed inside the pipette to ensure sample homogeneity and prevent issues with the spectrometer's magnetic field shimming.
¹H NMR Spectroscopy Protocol
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal from the CDCl₃ solvent.
-
Shim the magnetic field to optimize homogeneity, which is indicated by a narrow and symmetrical solvent peak.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: Typically set to a range of 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds. For quantitative analysis, a longer delay might be necessary.
-
Number of Scans (ns): 8-16 scans are generally sufficient for a sample at this concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to achieve pure absorption lineshapes.
-
Apply a baseline correction to ensure accurate integration.
-
Integrate the signals to determine the relative ratios of the protons.
-
Reference the spectrum to the residual solvent peak (CDCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.
-
¹³C NMR Spectroscopy Protocol
-
Instrument Setup: The same sample prepared for ¹H NMR can be used. Ensure the spectrometer is locked and shimmed as described for the ¹H NMR experiment.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum by removing C-H coupling, resulting in singlets for each carbon.
-
Spectral Width: Typically set from 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds. Note that quaternary carbons often have longer relaxation times, and a longer delay may be required for accurate integration in quantitative experiments.
-
Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Apply a baseline correction.
-
Reference the spectrum to the solvent peak (CDCl₃ at δ 77.16 ppm).
-
Visualization
The following diagram illustrates the structure of this compound with labeled atoms corresponding to the NMR data.
Caption: Correlation of ¹H and ¹³C NMR signals with the molecular structure of this compound.
References
In-Depth Technical Guide: Mass Spectrometry of 3,5-Dibromobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry data and fragmentation analysis of 3,5-Dibromobenzyl bromide (C7H5Br3). The information contained herein is intended to support researchers and professionals in drug development and organic synthesis in the identification and characterization of this compound.
Compound Information
-
Compound Name: this compound
-
Physical Form: Crystals or powder[3]
Mass Spectrometry Data
The following table summarizes the key mass spectrometry data obtained for this compound using the electron ionization (EI) method. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) results in distinctive clusters of peaks for bromine-containing fragments.
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion | Notes |
| 326 / 328 / 330 / 332 | ~15 | [C7H5Br3]+• | Molecular ion (M+•) peak cluster, showing the isotopic pattern for three bromine atoms. |
| 247 / 249 / 251 | 100 | [C7H5Br2]+ | Base peak. Loss of a bromine radical from the benzyl position. |
| 168 / 170 | ~40 | [C7H5Br]+• | Loss of a second bromine atom. |
| 89 | ~60 | [C7H5]+ | Loss of all three bromine atoms, resulting in a benzyne or tropylium-like ion. |
Data is interpreted from the NIST WebBook electron ionization mass spectrum of Benzene, 1,3-dibromo-5-(bromomethyl)-.[1]
Experimental Protocol: Electron Ionization Mass Spectrometry
The mass spectrum of this compound was obtained using a standard electron ionization (EI) mass spectrometer.
1. Sample Preparation: A small quantity of crystalline this compound is introduced into the instrument, typically via a direct insertion probe.
2. Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[4] This causes the molecule to lose an electron, forming a positively charged molecular ion (M+•).[5]
3. Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, characteristic charged ions and neutral radicals.[5]
4. Mass Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
5. Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
Visualization of Fragmentation Pathway
The following diagram illustrates the proposed primary fragmentation pathway for this compound under electron ionization conditions.
Caption: Proposed EI-MS fragmentation of this compound.
References
- 1. Benzene, 1,3-dibromo-5-(bromomethyl)- [webbook.nist.gov]
- 2. Benzene, 1,3-dibromo-5-(bromomethyl)- [webbook.nist.gov]
- 3. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to the Infrared (IR) Spectrum of 3,5-Dibromobenzyl Bromide
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3,5-Dibromobenzyl bromide, a crucial intermediate in the synthesis of various pharmaceuticals and functional materials. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed spectral data, experimental protocols, and a workflow for spectral analysis.
Introduction
This compound (C₇H₅Br₃) is an aromatic halogenated compound with a molecular weight of 328.83 g/mol . Its structure, featuring a benzene ring substituted with two bromine atoms and a bromomethyl group, gives rise to a characteristic infrared spectrum. IR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules based on their vibrational modes. This guide delves into the key spectral features of this compound, providing a basis for its identification and characterization.
Spectral Data and Interpretation
The infrared spectrum of this compound exhibits a series of absorption bands corresponding to the vibrational frequencies of its constituent bonds. The gas-phase IR spectrum obtained from the National Institute of Standards and Technology (NIST) database serves as the primary reference for this analysis.[1] The major absorption peaks, their corresponding vibrational modes, and intensities are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~3090 | Weak | Aromatic C-H stretch |
| ~1570 | Medium | Aromatic C=C ring stretch |
| ~1545 | Strong | Aromatic C=C ring stretch |
| ~1410 | Medium | CH₂ scissoring |
| ~1210 | Strong | CH₂ wag |
| ~870 | Strong | C-H out-of-plane bend (isolated H) |
| ~740 | Strong | C-H out-of-plane bend |
| ~670 | Medium | C-Br stretch (aromatic) |
| ~560 | Medium | C-Br stretch (alkyl) |
Interpretation of Key Spectral Features:
-
Aromatic C-H Stretching: The weak absorption band observed around 3090 cm⁻¹ is characteristic of the C-H stretching vibrations of the aromatic ring.[2]
-
Aromatic C=C Ring Stretching: The strong absorptions at approximately 1570 cm⁻¹ and 1545 cm⁻¹ are indicative of the carbon-carbon double bond stretching vibrations within the benzene ring.[2] The presence of multiple bands in this region is typical for substituted benzenes.
-
CH₂ Vibrations: The medium-intensity band around 1410 cm⁻¹ corresponds to the scissoring vibration of the methylene (-CH₂-) group in the bromomethyl substituent. The strong band at approximately 1210 cm⁻¹ is attributed to the wagging vibration of this same CH₂ group.
-
C-H Out-of-Plane Bending: The strong absorptions in the fingerprint region, particularly around 870 cm⁻¹ and 740 cm⁻¹, are due to the out-of-plane bending of the aromatic C-H bonds. The pattern of these bands can often provide information about the substitution pattern on the benzene ring.[2][3][4][5]
-
C-Br Stretching: The carbon-bromine stretching vibrations are expected to appear at lower wavenumbers. The band around 670 cm⁻¹ is likely due to the C-Br stretching of the bromine atoms attached to the aromatic ring, while the absorption around 560 cm⁻¹ can be assigned to the C-Br stretch of the bromomethyl group.
Experimental Protocol for Infrared Spectroscopy
The following protocol details the procedure for obtaining a high-quality infrared spectrum of solid this compound using the Potassium Bromide (KBr) pellet method. This technique is widely used for solid samples as KBr is transparent in the mid-IR range.[6][7]
Materials and Equipment:
-
This compound (solid sample)
-
Infrared (IR) grade Potassium Bromide (KBr), finely ground and dried
-
Agate mortar and pestle
-
Pellet press with die set
-
Fourier Transform Infrared (FTIR) spectrometer
-
Spatula
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of this compound and 100-200 mg of dry IR-grade KBr.[6] The exact ratio should be adjusted to produce a pellet with good transparency and absorption bands that are not saturated.
-
Transfer the sample and KBr to a clean, dry agate mortar.
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained.[6] This minimizes light scattering and ensures a uniform distribution of the sample in the KBr matrix.
-
-
Pellet Formation:
-
Carefully transfer the powdered mixture into the die of the pellet press.
-
Ensure the powder is evenly distributed across the surface of the die.
-
Assemble the pellet press according to the manufacturer's instructions.
-
Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.[6] A clear pellet indicates good sample preparation.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the IR spectrum of the sample, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
-
Post-Measurement:
-
Remove the KBr pellet from the spectrometer.
-
Clean the mortar, pestle, and die set thoroughly with a suitable solvent (e.g., acetone) and ensure they are completely dry before the next use.
-
Workflow for IR Spectral Analysis
The following diagram illustrates the logical workflow for the experimental and analytical process of obtaining and interpreting the IR spectrum of this compound.
Caption: Workflow for IR analysis of this compound.
Conclusion
This technical guide has provided a detailed overview of the infrared spectrum of this compound. The presented data, interpretation, and experimental protocol offer a valuable resource for researchers and scientists working with this compound. The characteristic absorption bands identified can be used for routine identification, quality control, and for monitoring chemical reactions involving this important synthetic intermediate. The provided workflow diagram further clarifies the process of spectral analysis, from sample preparation to final interpretation.
References
- 1. Benzene, 1,3-dibromo-5-(bromomethyl)- [webbook.nist.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. IR Spectrum: Aromatics [quimicaorganica.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
An In-depth Technical Guide to the Physical Properties and Stability of 3,5-Dibromobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dibromobenzyl bromide (CAS No: 56908-88-4) is a pivotal intermediate in organic synthesis, with extensive applications in the pharmaceutical, agrochemical, and functional materials sectors.[1] Its utility stems from a highly reactive benzyl bromide functional group and two bromine atoms on the aromatic ring, which allow for diverse chemical modifications.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on its appearance, stability, and handling protocols. All quantitative data is presented in structured tables, and key experimental methodologies are outlined to ensure safe and effective use in a research and development setting.
Core Physical and Chemical Properties
This compound is a solid at room temperature, typically appearing as a white to pale yellow or beige-brownish crystalline powder with a pungent odor.[1][2][3][4] Its key identifiers and properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1,3-dibromo-5-(bromomethyl)benzene[3][5][6] |
| Synonyms | alpha,3,5-Tribromotoluene, 1,3-dibromo-5-(bromomethyl)benzene[3][5][6][7] |
| CAS Number | 56908-88-4[3][5][6][8][9] |
| Molecular Formula | C₇H₅Br₃[1][3][5][6][8][9] |
| Molecular Weight | 328.83 g/mol [1][3][5][6][8][9] |
| SMILES | BrCC1=CC(Br)=CC(Br)=C1[3][6] |
| InChIKey | PWTFRUXTAFBWBW-UHFFFAOYSA-N[3][6] |
Table 2: Physical Properties
| Property | Value | Source |
| Appearance | White to pale yellow or beige-brownish crystalline powder | [1][2][3][4] |
| Odor | Pungent | [1] |
| Melting Point | 92.0 - 98.0 °C | [2][3] |
| Boiling Point | ~277 °C (estimate) / 316.5 °C at 760 mmHg | [1][4][7] |
| Density | ~2.2 g/cm³ | [4][7] |
| Flash Point | 142.2 ± 18.5 °C | [4] |
| Refractive Index | ~1.637 | [4][7] |
Table 3: Solubility Profile
| Solvent | Solubility |
| Water | Insoluble[1] |
| Organic Solvents | Readily soluble[1] |
| Toluene | Soluble[1][4][7] |
| Xylene | Soluble[1] |
| Chloroform | Soluble[1] |
| Dichloromethane | Soluble[1] |
| Diethyl ether | Soluble[1] |
| Ethyl acetate | Soluble[1] |
Stability, Reactivity, and Storage
The stability of this compound is a critical consideration for its storage and handling. The compound exhibits sensitivity to several environmental factors and is incompatible with various chemical classes.
Stability Profile
-
Moisture and Air Sensitivity : The compound is sensitive to air and humidity.[1] Hydrolysis can occur upon exposure to water or moist air, liberating acidic hydrogen bromide gas.[10] This acidic gas can, in turn, react with metal surfaces to generate flammable hydrogen gas.[10]
-
Light Sensitivity : It is recommended to store the compound away from light.[1][10]
-
Thermal Stability : While it has a defined boiling point, prolonged heating, especially in a sealed container, can lead to gradual decomposition and a significant build-up of pressure, posing an explosion risk.[11]
Chemical Reactivity
The molecule's reactivity is dominated by the benzylic bromide, which is an excellent leaving group in nucleophilic substitution reactions.
-
Nucleophilic Substitution : It readily reacts with nucleophiles such as amines, alcohols, and thiols.[1]
-
Coupling Reactions : The two bromine atoms on the benzene ring are less reactive than the benzylic bromide but can participate in metal-catalyzed coupling reactions (e.g., Suzuki, Heck) to form more complex aromatic structures.[1]
-
Organometallic Formation : It can react with magnesium metal to form a Grignard reagent, a powerful tool in organic synthesis.[1]
-
Elimination Reactions : In the presence of strong bases, elimination reactions may occur.[1]
Incompatibilities
To prevent hazardous reactions and degradation, this compound must be stored separately from:
Recommended Storage
For optimal stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4] Storage under an inert atmosphere (e.g., argon or nitrogen) at temperatures between 2-8°C is also recommended.[7] The storage area should be segregated from incompatible materials and sources of heat or ignition.[1]
Caption: Stability and reactivity pathways of this compound.
Experimental Protocols and Handling
Given the hazardous and sensitive nature of this compound, adherence to strict experimental protocols is mandatory for personnel safety and data integrity. The compound is corrosive and causes severe skin burns and eye damage.[1][4][5]
Personal Protective Equipment (PPE)
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][12] The following PPE is required:
-
Gloves : Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection : Safety goggles and a face shield.
-
Lab Coat : A flame-retardant lab coat.
-
Respiratory Protection : If dust or aerosols are generated, use an appropriate respirator.[4]
General Protocol for Purity Assessment by Gas Chromatography (GC)
Commercial batches of this compound often specify a purity of ≥98.5%, as determined by Gas Chromatography (GC).[2][3] A general protocol to verify this is as follows:
-
Sample Preparation : Due to moisture sensitivity, prepare samples in a dry environment (e.g., under nitrogen or in a glovebox). Accurately weigh a small amount of the compound and dissolve it in a suitable, dry, high-purity solvent (e.g., toluene or dichloromethane) to a known concentration (e.g., 1 mg/mL).
-
Instrumentation : Use a GC system equipped with a Flame Ionization Detector (FID). A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent) is typically suitable.
-
GC Conditions (Example) :
-
Injector Temperature : 250 °C
-
Detector Temperature : 300 °C
-
Oven Program : Start at 100 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C, and hold for 5-10 minutes.
-
Carrier Gas : Helium or Nitrogen at a constant flow rate.
-
-
Analysis : Inject a small volume (e.g., 1 µL) of the prepared sample. The purity is determined by the area percent of the main peak corresponding to this compound relative to the total area of all peaks.
Protocol for Melting Point Determination
The melting point is a key indicator of purity.
-
Sample Preparation : Finely grind a small amount of the crystalline powder.
-
Loading : Tightly pack a small amount of the powder into a capillary tube.
-
Measurement : Place the capillary tube in a calibrated melting point apparatus.
-
Heating : Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point (92-98 °C).
-
Observation : Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range should be narrow for a pure substance.
Caption: Experimental workflow for GC-based purity assay of this compound.
References
- 1. 3 5-Dibromobenzyl Bromide [lingzhiyuechem.com]
- 2. A12726.03 [thermofisher.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. echemi.com [echemi.com]
- 5. This compound | C7H5Br3 | CID 143427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 7. This compound | 56908-88-4 [amp.chemicalbook.com]
- 8. rheniumshop.co.il [rheniumshop.co.il]
- 9. calpaclab.com [calpaclab.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
High-Purity 3,5-Dibromobenzyl Bromide: A Technical Guide for Researchers in Drug Development
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in the field of drug development, providing comprehensive information on the procurement, synthesis, and application of high-purity 3,5-Dibromobenzyl bromide. This key chemical intermediate is instrumental in the synthesis of a variety of bioactive molecules, particularly in the development of novel kinase inhibitors for therapeutic applications.
Commercial Availability of High-Purity this compound
A number of reputable chemical suppliers provide this compound, typically at purities of 98% or 99%. These suppliers are crucial for researchers requiring a reliable source of this starting material for their synthetic endeavors. The quality and purity of the starting material are paramount to ensure the success and reproducibility of subsequent reactions. Below is a summary of prominent commercial suppliers and their typical product specifications.
| Supplier | Purity Specification | Analytical Method | CAS Number | Molecular Formula |
| Thermo Scientific | ≥98.5% | Gas Chromatography (GC) | 56908-88-4 | C₇H₅Br₃ |
| Lingzhiyue Technology | Industrial Grade | Not specified | 56908-88-4 | C₇H₅Br₃ |
| J & K SCIENTIFIC LTD. | 99% | Not specified | 56908-88-4 | C₇H₅Br₃ |
| Meryer (Shanghai) | 99% | Not specified | 56908-88-4 | C₇H₅Br₃ |
| Alfa Aesar | 99% | Not specified | 56908-88-4 | C₇H₅Br₃ |
Synthesis and Purification of High-Purity this compound
For laboratories that require in-house synthesis or further purification of commercially available this compound, established protocols are available. The synthesis is typically a two-step process, starting with the dibromination of toluene to form 3,5-dibromotoluene, followed by the radical bromination of the methyl group.
Synthesis of 3,5-Dibromotoluene
The precursor, 3,5-dibromotoluene, can be synthesized from p-toluidine through a Sandmeyer-type reaction. This involves diazotization of the amino group followed by bromination.
Experimental Protocol: Synthesis of 3,5-Dibromotoluene from p-Toluidine
Materials:
-
p-Toluidine
-
Bromine
-
Sodium nitrite
-
Hydrobromic acid
-
Copper(I) bromide
-
Diethyl ether
-
Sodium bisulfite solution
-
Sodium hydroxide solution
Procedure:
-
Diazotization: Dissolve p-toluidine in an aqueous solution of hydrobromic acid. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. An effervescence will be observed as nitrogen gas is evolved.
-
Work-up: After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction. Cool the mixture and extract the product with diethyl ether.
-
Purification: Wash the ether extract with water, then with a dilute sodium bisulfite solution to remove any excess bromine, followed by a wash with a dilute sodium hydroxide solution to remove acidic impurities, and finally with brine. Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude 3,5-dibromotoluene can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.
Free Radical Bromination to this compound
The benzylic position of 3,5-dibromotoluene is then brominated using a free radical initiator, typically under photochemical conditions.
Experimental Protocol: Synthesis of this compound
Materials:
-
3,5-Dibromotoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (or a safer alternative solvent like acetonitrile)
-
Visible light source (e.g., a tungsten lamp)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dibromotoluene in carbon tetrachloride. Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Initiation: Irradiate the flask with a visible light lamp to initiate the radical chain reaction. The reaction mixture is heated to reflux.
-
Monitoring: The reaction can be monitored by the disappearance of the starting material and the formation of the product using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is also indicated by the consumption of the dense NBS, which is replaced by the less dense succinimide floating on top of the solvent.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide by-product. Wash the filtrate with water and a dilute solution of sodium thiosulfate to remove any remaining bromine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield a high-purity crystalline solid.
Analytical Methods for Quality Control
Ensuring the high purity of this compound is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
| Analytical Method | Typical Parameters | Purpose |
| Gas Chromatography (GC) | Column: DB-5 (5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Injector Temp: 250 °C. Detector (FID) Temp: 280 °C. Oven Program: 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min (hold 5 min). | To determine the purity of the compound and to quantify any volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Column: C18, 4.6 x 150 mm, 5 µm. Mobile Phase: Gradient of acetonitrile and water. Detector: UV at 254 nm. | To assess the purity and identify any non-volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR in CDCl₃. | To confirm the chemical structure and identify any structural isomers or impurities. |
| Mass Spectrometry (MS) | Electron Ionization (EI) or Electrospray Ionization (ESI). | To confirm the molecular weight and fragmentation pattern, aiding in structural elucidation. |
Applications in Drug Development: Synthesis of Kinase Inhibitors
This compound is a valuable building block in medicinal chemistry due to its bifunctionality. The benzylic bromide is a reactive electrophile, readily undergoing nucleophilic substitution reactions, while the two bromine atoms on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This allows for the construction of complex molecular scaffolds found in many kinase inhibitors.
Role in the Synthesis of Polo-Like Kinase 1 (PLK1) Inhibitors
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle.[1][2] Its overexpression is observed in many human cancers, making it an attractive target for anticancer drug development.[1][2] Several potent PLK1 inhibitors have been synthesized using 3,5-disubstituted benzyl moieties as key structural components.
Synthetic Application: Synthesis of a PLK1 Inhibitor Precursor
The 3,5-dibromobenzyl group can be introduced into a heterocyclic core, which is a common scaffold for kinase inhibitors. For example, it can be reacted with an amine-containing heterocycle to form a key intermediate.
Reaction Scheme:
The resulting dibrominated compound can then be further functionalized via cross-coupling reactions to introduce additional diversity and optimize the pharmacological properties of the molecule.
Involvement in Glycogen Synthase Kinase 3 (GSK-3) Inhibitor Development
Glycogen Synthase Kinase 3 (GSK-3) is another important serine/threonine kinase implicated in a wide range of cellular processes.[3] Its dysregulation has been linked to several diseases, including Alzheimer's disease, type 2 diabetes, and cancer.[3][4] The development of selective GSK-3 inhibitors is an active area of research, and 3,5-disubstituted benzyl derivatives have been explored as potential scaffolds for these inhibitors.
Signaling Pathway and Experimental Workflow Visualization
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Simplified PLK1 Signaling Pathway in Mitosis
Caption: Simplified signaling pathway of PLK1 in mitosis and the point of intervention for PLK1 inhibitors.
General Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow for the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3,5-Dibromobenzyl Bromide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromobenzyl bromide is a versatile trifunctional building block in organic synthesis, prized for its distinct reactivity at two different positions. The benzylic bromide offers a highly reactive site for nucleophilic substitution, while the two bromine atoms on the aromatic ring provide handles for a variety of cross-coupling reactions. This dual reactivity allows for the sequential and controlled construction of complex molecular architectures, making it a valuable reagent in the synthesis of dendrimers, functionalized polymers, and as a key intermediate in the development of pharmaceutical agents.[1] This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅Br₃ | [1] |
| Molecular Weight | 328.83 g/mol | [1] |
| Appearance | White to pale yellow crystalline powder | [1][2] |
| Melting Point | 92.0-98.0 °C | [2] |
| Solubility | Insoluble in water; soluble in toluene, xylene, chloroform, dichloromethane, diethyl ether, ethyl acetate. | [1] |
Applications in Organic Synthesis
The unique structural features of this compound allow for its application in a range of synthetic strategies.
Dendrimer Synthesis
This compound is a key building block in the convergent synthesis of poly(benzyl ether) dendrimers. The benzylic bromide allows for the attachment of dendrons, while the aryl bromides can be used for further functionalization or coupling in later steps. The convergent approach allows for precise control over the dendrimer structure and size.
Caption: Convergent synthesis of poly(benzyl ether) dendrons.
This protocol describes the synthesis of a first-generation dendron using this compound and 3,5-dihydroxybenzyl alcohol.
Materials:
-
This compound (2.0 equiv.)
-
3,5-Dihydroxybenzyl alcohol (1.0 equiv.)
-
Potassium carbonate (K₂CO₃) (4.0 equiv.)
-
Acetone (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add 3,5-dihydroxybenzyl alcohol and anhydrous acetone. Stir until the solid is dissolved.
-
Add potassium carbonate to the solution and stir for 15 minutes at room temperature.
-
Add this compound to the mixture.
-
Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude G1 dendron.
-
Purify the product by column chromatography on silica gel.
Quantitative Data (Illustrative): While specific yields for this exact reaction are not readily available in the cited literature, similar Williamson ether syntheses for dendrimer construction typically report yields in the range of 80-95%.
Williamson Ether Synthesis
The benzylic bromide of this compound readily undergoes nucleophilic substitution with phenoxides and alkoxides to form ethers. This reaction is fundamental in constructing the ether linkages in poly(benzyl ether) dendrimers and for attaching this moiety to other molecules.
Materials:
-
This compound (1.0 equiv.)
-
Phenol or alcohol (1.1 equiv.)
-
Base (e.g., K₂CO₃, NaH) (1.5 equiv.)
-
Solvent (e.g., Acetone, DMF, THF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the phenol or alcohol in the chosen solvent.
-
Add the base portion-wise and stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound in the same solvent dropwise.
-
Stir the reaction at room temperature or heat as required. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Quantitative Data for Williamson Ether Synthesis:
| Phenol/Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| tert-butyl-4-hydroxyphenylcarbamate | K₂CO₃ | Acetone | Reflux | 12 | 40[3] |
| General Alcohols | KOH (solid) | None | Room Temp. | 2.5-20 | High (not specified)[4][5] |
Suzuki-Miyaura Cross-Coupling
The two bromine atoms on the aromatic ring of this compound are amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids. This allows for the formation of C-C bonds and the synthesis of complex biaryl structures. It is important to note that the benzylic bromide can also participate in Suzuki couplings, and selective reaction at the aryl bromides often requires careful control of reaction conditions.
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (2.2 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂) (0.1-5 mol%)
-
Ligand (if required, e.g., JohnPhos, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (3.0 equiv.)
-
Solvent system (e.g., DMF, Toluene/H₂O, THF/H₂O)
-
Schlenk tube or round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add this compound, the arylboronic acid, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling (Benzylic Bromide):
| Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140 (Microwave) | 20 min | 75[6] |
| 4-Methoxybenzeneboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140 (Microwave) | 20 min | 52[6] |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140 (Microwave) | 20 min | 35[6] |
Note: The data above is for the coupling of a benzylic bromide, illustrating the feasibility of such reactions. Selective coupling at the aryl bromide positions of this compound may require optimization of conditions.
Nucleophilic Substitution with Amines
The benzylic bromide is susceptible to nucleophilic attack by primary and secondary amines to form the corresponding benzylamines. These products can be important intermediates in the synthesis of biologically active molecules.
Materials:
-
This compound (1.0 equiv.)
-
Primary or secondary amine (2.0-3.0 equiv.)
-
Solvent (e.g., Ethanol, Acetonitrile)
-
Base (optional, e.g., K₂CO₃, Triethylamine)
-
Round-bottom flask
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the amine to the solution. An excess of the amine can also act as the base to neutralize the HBr formed.
-
Stir the reaction at room temperature or heat if necessary. Monitor the reaction by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
If a salt has precipitated, it can be filtered off.
-
The residue can be taken up in an organic solvent and washed with water and brine.
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Safety Information
This compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[7] Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its differential reactivity allows for the strategic and controlled synthesis of a wide array of complex molecules. The protocols and data presented here provide a foundation for researchers to utilize this reagent in their synthetic endeavors, from the construction of well-defined dendritic architectures to the synthesis of novel pharmaceutical intermediates. Further optimization of the general protocols may be necessary to achieve desired outcomes for specific substrates.
References
- 1. 3 5-Dibromobenzyl Bromide [lingzhiyuechem.com]
- 2. A12726.03 [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. This compound | C7H5Br3 | CID 143427 - PubChem [pubchem.ncbi.nlm.nih.gov]
Alkylation Reactions with 3,5-Dibromobenzyl Bromide: A Detailed Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromobenzyl bromide is a versatile reagent in organic synthesis, prized for its bifunctional nature. The presence of a reactive benzylic bromide allows for facile nucleophilic substitution, while the two bromine atoms on the aromatic ring provide sites for further functionalization, such as cross-coupling reactions. This document provides detailed application notes and experimental protocols for the alkylation of various nucleophiles with this compound, a critical process in the synthesis of novel compounds for drug discovery and materials science.
Physicochemical Properties and Reactivity
This compound is a white to pale yellow crystalline solid. The benzylic bromide is highly susceptible to nucleophilic attack, making it an excellent substrate for SN2 reactions with a wide range of nucleophiles, including amines, phenols, and thiols. The electron-withdrawing nature of the bromine atoms on the phenyl ring can influence the reactivity of the benzylic position.
Applications in Research and Drug Development
The 3,5-dibromobenzyl moiety is a key structural component in a variety of biologically active molecules. Its incorporation can significantly impact a compound's pharmacokinetic and pharmacodynamic properties.
Key Application Areas:
-
Anticancer Agents: The 3,5-diaryl pyrazole scaffold, which can be synthesized using precursors derived from this compound, has shown promise in the development of new treatments for prostate cancer.[1]
-
Antifungal Compounds: Derivatives containing the 3,5-dihalobenzyl group have been investigated as potent succinate dehydrogenase (SDH) inhibitors, a validated target for novel fungicides.
-
Enzyme Inhibitors: The 3,5-dibromobenzyl group has been incorporated into inhibitors of various enzymes, including bacterial nitric oxide synthase (bNOS) and chemokine receptors (CCR2 and CCR5), which are implicated in inflammatory diseases.
Experimental Protocols
The following protocols provide detailed methodologies for the O-, N-, and S-alkylation of nucleophiles using this compound.
Protocol 1: O-Alkylation of Phenols (Williamson Ether Synthesis)
This protocol describes a general procedure for the synthesis of 3,5-dibromobenzyl aryl ethers via the Williamson ether synthesis.
Reaction Scheme:
Materials:
-
Substituted Phenol
-
This compound
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the phenol (1.0 eq) in anhydrous acetone or DMF (10 mL/mmol of phenol), add potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data for O-Alkylation (Representative)
| Phenol Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Ethylphenol | K₂CO₃ | Acetone | Reflux | 12 | ~40-60 |
| Phenol | KOH | None | Room Temp | 14 | >85 |
*Note: Yields are based on reactions with similar benzyl bromides and may vary for this compound.
Protocol 2: N-Alkylation of Amines and Heterocycles
This protocol provides a method for the synthesis of N-(3,5-dibromobenzyl) derivatives of amines and nitrogen-containing heterocycles.
Reaction Scheme:
Materials:
-
Amine or Nitrogen Heterocycle (e.g., aniline, indole, aza-crown ether)
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the amine or heterocycle (1.0 eq) in anhydrous acetonitrile or DMF, add potassium carbonate (2.0-3.0 eq).
-
Add this compound (1.1-1.2 eq) to the suspension.
-
Heat the reaction mixture to 70-80 °C or reflux and stir for 2-16 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter the solid.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the crude product by chromatography if necessary.
Quantitative Data for N-Alkylation
| Amine/Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole Derivative | K₂CO₃ | Acetonitrile | 70 | 2 | Not specified | [2] |
| 1-Aza-15-crown-5 | K₂CO₃ | Acetonitrile | Reflux (Boiling) | Not specified | 95 | |
| 1-Aza-18-crown-6 | K₂CO₃ | Acetonitrile | Reflux (Boiling) | Not specified | 90 |
Protocol 3: S-Alkylation of Thiols
This protocol outlines the synthesis of 3,5-dibromobenzyl thioethers.
Reaction Scheme:
Materials:
-
Thiophenol or other thiol
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Ethanol or Dimethylformamide (DMF)
-
Dichloromethane
-
Water
Procedure:
-
Dissolve the thiol (1.0 eq) in ethanol or DMF.
-
Add a solution of sodium hydroxide (1.1 eq in water) or solid potassium carbonate (2.0 eq).
-
Stir the mixture for 10-20 minutes at room temperature to form the thiolate.
-
Add this compound (1.05 eq) and continue stirring at room temperature or with gentle heating (e.g., 50-60 °C).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with water, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data for S-Alkylation (Representative)
| Thiol Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaOH | Ethanol | Room Temp | 2-4 | >90* |
*Note: Yield is based on general procedures for S-alkylation with benzyl halides and may vary.
Visualizations
Experimental Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of amines and heterocycles.
Application in Drug Discovery: A Conceptual Pathway
Caption: Conceptual pathway for drug discovery using this compound.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3,5-Dibromobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3,5-Dibromobenzyl bromide as a versatile building block in the preparation of pharmaceutical intermediates. This document details key chemical transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, and provides exemplary protocols for their execution.
Introduction
This compound is a highly reactive trifunctionalized aromatic compound, featuring a benzylic bromide and two aromatic bromine atoms.[1] This unique arrangement of reactive sites makes it an invaluable starting material for the synthesis of complex molecular architectures prevalent in medicinal chemistry. The benzylic bromide readily undergoes nucleophilic substitution, while the aryl bromides are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[1] These reactions allow for the strategic introduction of diverse functionalities, enabling the construction of libraries of compounds for drug discovery programs, including the synthesis of antibacterial, anti-inflammatory, and antitumor drugs.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₅Br₃ | [2][3] |
| Molecular Weight | 328.83 g/mol | [2] |
| Appearance | White to pale yellow crystalline powder | [1][3] |
| Melting Point | 92.0-98.0 °C | [3] |
| Solubility | Insoluble in water; soluble in toluene, xylene, chloroform, dichloromethane, diethyl ether, and ethyl acetate. | [1] |
| Purity | ≥98.5% (GC) | [3] |
Key Synthetic Applications and Protocols
The strategic differentiation of the reactivity of the benzylic bromide and the aryl bromides is key to the synthetic utility of this compound. The benzylic bromide is significantly more reactive towards nucleophiles, allowing for selective functionalization at this position while leaving the aryl bromides intact for subsequent cross-coupling reactions.
Nucleophilic Substitution at the Benzylic Position
The benzylic bromide is highly susceptible to SN2 reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and cyanide.[1][4] This allows for the introduction of a variety of side chains and functional groups. A prominent example is in the synthesis of the aromatase inhibitor, Anastrozole, where a related dibromo intermediate undergoes cyanation.[5][6]
Protocol: General Procedure for Nucleophilic Substitution with Amines
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound and the desired amine.
-
Add the solvent (acetonitrile or DMF) to dissolve the reactants.
-
Add the base (potassium carbonate or triethylamine) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: 70-95% (dependent on the nucleophilicity of the amine).
Palladium-Catalyzed Cross-Coupling Reactions
The two bromine atoms on the aromatic ring serve as handles for the construction of biaryl and other complex aromatic structures through palladium-catalyzed cross-coupling reactions.[1]
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the aryl bromides of the functionalized 3,5-dibromobenzyl derivative and an arylboronic acid.[7] This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[7]
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 3,5-dibromo-benzylically substituted intermediate with an arylboronic acid.
Materials:
-
3,5-Dibromo-benzyl substituted intermediate (1.0 eq)
-
Arylboronic acid (1.2 eq per bromine atom to be substituted)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq per bromine atom)
-
Solvent system (e.g., Toluene/Water or Dioxane/Water)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine the 3,5-dibromo-benzyl substituted intermediate, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture with vigorous stirring. Reaction temperature and time will vary depending on the substrates (e.g., 80-100 °C for 12-24 hours).[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary for Suzuki-Miyaura Coupling of Related Aryl Bromides
| Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromobenzoic Acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | RT | 1.5 | High |
| 3-Amino-5-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/Water | 80-90 | 12-24 | Good |
| Benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ | THF/H₂O | 77 | 23 | High |
The Sonogashira coupling enables the formation of a C-C bond between the aryl bromides and a terminal alkyne, leading to the synthesis of arylalkynes, which are important intermediates in medicinal chemistry.[9][10]
Protocol: General Procedure for Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of a 3,5-dibromo-benzylically substituted intermediate with a terminal alkyne.
Materials:
-
3,5-Dibromo-benzyl substituted intermediate (1.0 eq)
-
Terminal alkyne (1.1-1.5 eq per bromine atom)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 6 mol%)
-
Base (e.g., Triethylamine (Et₃N))
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 3,5-dibromo-benzyl substituted intermediate, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary for Sonogashira Coupling of Related Aryl Bromides
| Aryl Bromide | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-(methoxymethoxy)benzene | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N | Toluene | RT | 12 | High |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 |
The Heck reaction facilitates the coupling of the aryl bromides with an alkene, providing a route to substituted styrenyl compounds, which are precursors to various pharmaceutical agents.[11]
Protocol: General Procedure for Heck Coupling
This protocol describes a general procedure for the Heck reaction of a 3,5-dibromo-benzylically substituted intermediate with an alkene.
Materials:
-
3,5-Dibromo-benzyl substituted intermediate (1.0 eq)
-
Alkene (e.g., Styrene, 1.2 eq per bromine atom)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., NaOAc or Et₃N)
-
Solvent (e.g., DMF or Acetonitrile)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, dissolve the 3,5-dibromo-benzyl substituted intermediate, palladium catalyst, and ligand in the solvent.
-
Add the base and the alkene to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 100-120 °C).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary for Heck Coupling of Related Aryl Bromides
| Aryl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromoquinoline | Ethyl crotonate | PdEnCat® 40 (0.8) | NaOAc | Ethanol | 140 (mw) | 0.5 | 71 |
| 1,3,5-Tribromobenzene | Fluorous alkene | Pd(OAc)₂ (4-5) | NaOAc | DMF/THF | 120 | - | 78 (avg) |
Visualizations
Experimental Workflow: Sequential Functionalization
Caption: Sequential functionalization of this compound.
Signaling Pathway: Aromatase Inhibition by Anastrozole Derivatives
Anastrozole, synthesized from a derivative of 3,5-dibromotoluene, is a potent aromatase inhibitor used in the treatment of hormone-receptor-positive breast cancer.[8] Aromatase is a key enzyme that converts androgens to estrogens. By inhibiting aromatase, Anastrozole and its analogs block estrogen production, thereby inhibiting the growth of estrogen-dependent cancer cells.
Caption: Mechanism of action of Anastrozole derivatives.
References
- 1. 3 5-Dibromobenzyl Bromide [lingzhiyuechem.com]
- 2. This compound | C7H5Br3 | CID 143427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for 3,5-Dibromobenzyl Bromide in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3,5-Dibromobenzyl bromide as a versatile building block in the synthesis of novel agrochemicals. The document outlines its potential in developing new fungicides, herbicides, and insecticides, supported by detailed experimental protocols and data presentation formats.
Introduction
This compound is a halogenated aromatic compound that serves as a key intermediate in organic synthesis.[1] Its trifunctional nature, featuring a reactive benzyl bromide moiety and two bromine atoms on the phenyl ring, allows for diverse chemical modifications. This makes it an attractive scaffold for the development of new agrochemical active ingredients. The dibrominated phenyl ring can be further functionalized, for instance, through cross-coupling reactions, to create complex molecular architectures. The benzyl bromide group readily undergoes nucleophilic substitution, enabling the introduction of various pharmacophores to modulate biological activity.[1]
Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical research is as a precursor for the synthesis of novel pesticides, including fungicides, herbicides, and insecticides. The introduction of the 3,5-dibromobenzyl moiety into a molecule can significantly influence its biological efficacy.
2.1. Fungicide Development
The 3,5-dihalogenated benzyl scaffold is a known pharmacophore in certain classes of fungicides. For instance, derivatives of the structurally similar 3,5-dichlorobenzyl alcohol have shown potent antifungal activity.[2] By analogy, 3,5-dibromobenzyl esters can be synthesized to target fungal pathogens.
-
Target Pathogens: Botrytis cinerea, Rhizoctonia solani, and other agronomically important fungi.
-
Mechanism of Action (Hypothesized): Inhibition of key fungal enzymes, such as succinate dehydrogenase (SDH), a target for many commercial carboxamide fungicides.[2]
2.2. Herbicide Development
The benzyl ether and benzyl ester moieties are present in various commercial herbicides. The synthesis of novel derivatives using this compound can lead to compounds with pre- or post-emergence herbicidal activity.
2.3. Insecticide Development
The introduction of a dibrominated benzyl group can enhance the lipophilicity and binding affinity of molecules to insecticidal targets. Synthesis of amides, ethers, and other derivatives from this compound could yield novel insecticides.
Experimental Protocols
3.1. General Synthesis of 3,5-Dibromobenzyl Esters (Fungicide Candidates)
This protocol describes a general method for the synthesis of 3,5-dibromobenzyl esters from this compound and various carboxylic acids. This method is adapted from the synthesis of analogous 3,5-dichlorobenzyl esters.[2]
dot
Caption: General workflow for the synthesis of 3,5-dibromobenzyl esters.
Materials:
-
This compound
-
A carboxylic acid of interest (R-COOH)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a solution of the desired carboxylic acid (1.0 mmol) in anhydrous acetone (20 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 mmol) in anhydrous acetone (5 mL) dropwise to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the solid precipitate and wash with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate (50 mL) and wash successively with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 3,5-dibromobenzyl ester.
3.2. In Vitro Antifungal Activity Assay
This protocol details the evaluation of the antifungal activity of synthesized 3,5-dibromobenzyl ester derivatives against various plant pathogens. The methodology is based on established procedures for assessing fungicidal efficacy.[2]
dot
Caption: Workflow for in vitro antifungal activity assay.
Materials:
-
Synthesized 3,5-dibromobenzyl ester compounds
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Cultures of fungal pathogens (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Sterile petri dishes
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in DMSO at a concentration of 10 mg/mL.
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten PDA to approximately 50-60°C.
-
Add appropriate volumes of the stock solutions to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). An equivalent amount of DMSO should be added to the control plates.
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.
-
Incubate the plates at 25°C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions after the colony in the control plate has reached approximately two-thirds of the plate diameter.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
-
Determine the EC₅₀ (half maximal effective concentration) value for each compound by probit analysis of the inhibition data.
Data Presentation
Quantitative data from the antifungal assays should be summarized in a clear and structured table for easy comparison of the activities of different compounds.
Table 1: In Vitro Antifungal Activity (EC₅₀ in µg/mL) of 3,5-Dibromobenzyl Ester Derivatives
| Compound ID | R-Group | Botrytis cinerea | Rhizoctonia solani |
| DB-1 | Methyl | Data | Data |
| DB-2 | Ethyl | Data | Data |
| DB-3 | Phenyl | Data | Data |
| Boscalid * | - | 1.24 | 1.01 |
*Positive control. Data for Boscalid is from a study on 3,5-dichlorobenzyl ester derivatives for comparative purposes.[2]
Signaling Pathway (Hypothesized)
The hypothesized mechanism of action for fungicidal 3,5-dihalogenated benzyl esters involves the inhibition of the mitochondrial respiratory chain, specifically targeting succinate dehydrogenase (SDH).
dot
Caption: Hypothesized inhibition of succinate dehydrogenase (SDH) by 3,5-dibromobenzyl esters.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel agrochemicals. The protocols and data presentation formats provided herein offer a framework for researchers to explore the potential of its derivatives, particularly as fungicides. Further research into structure-activity relationships will be crucial for the development of potent and selective crop protection agents based on this scaffold.
References
3,5-Dibromobenzyl Bromide: A Versatile Covalent Linker for Advanced Functional Materials
Introduction
3,5-Dibromobenzyl bromide is a highly versatile building block in the synthesis of a wide array of functional materials. Its trifunctional nature, featuring a reactive benzylic bromide and two aromatic bromine atoms, allows for a diverse range of chemical modifications. The benzylic bromide readily undergoes nucleophilic substitution reactions, making it an ideal anchor for constructing dendrimers and star polymers. Simultaneously, the aryl bromides provide sites for various cross-coupling reactions, enabling the formation of conjugated polymers and the functionalization of aromatic systems. This application note explores the utility of this compound in the synthesis of dendrimers, polymers, and as a core for star-shaped macromolecules, providing detailed experimental protocols for key synthetic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅Br₃ | [1] |
| Molecular Weight | 328.83 g/mol | [1] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Melting Point | 92.0-98.0 °C | |
| Boiling Point | 276.85 °C (estimate) | [1] |
| Solubility | Insoluble in water; soluble in toluene, xylene, chloroform, dichloromethane, diethyl ether, ethyl acetate. | [1] |
Applications in Functional Material Synthesis
The unique structural features of this compound make it a valuable precursor in several classes of functional materials.
Dendrimer Synthesis via Convergent Approach
The convergent synthesis of dendrimers allows for precise control over the macromolecular architecture. In this approach, dendritic wedges, or "dendrons," are synthesized first and then attached to a central core. This compound can serve as a foundational building block for Fréchet-type dendrons through a Williamson ether synthesis with phenolic compounds like 3,5-dihydroxybenzyl alcohol.[2][3]
Experimental Protocol: Synthesis of a First-Generation Fréchet-Type Dendron
This protocol describes the Williamson ether synthesis to form a first-generation dendron using this compound and 3,5-dihydroxybenzyl alcohol.[2]
Materials:
-
This compound
-
3,5-Dihydroxybenzyl alcohol
-
Potassium carbonate (K₂CO₃)
-
18-Crown-6
-
Acetone (anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dihydroxybenzyl alcohol (1.0 eq.), potassium carbonate (3.0 eq.), and 18-crown-6 (0.1 eq.) in anhydrous acetone.
-
Add this compound (2.2 eq.) to the mixture.
-
Reflux the reaction mixture overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: ~70-80%
Synthesis of Conjugated Polymers
The two bromine atoms on the aromatic ring of this compound serve as handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions are instrumental in the synthesis of conjugated polymers like poly(p-phenylene vinylene) (PPV) and its derivatives, which are of interest for their optoelectronic properties.[1]
The Gilch polymerization is a common method for synthesizing PPVs from bis(halomethyl)benzene monomers.[4][5] While this compound itself is not a direct monomer for Gilch polymerization, it can be functionalized to form suitable monomers.
Experimental Protocol: Suzuki Cross-Coupling of this compound
This general protocol outlines the Suzuki cross-coupling of an aryl bromide with an arylboronic acid, which can be adapted for the functionalization of this compound.[6][7]
Materials:
-
This compound (or a derivative)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, DMF, Dioxane)
-
Water
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 eq.), the arylboronic acid (2.2 eq.), and the palladium catalyst (0.02-0.05 eq.) in the chosen solvent.
-
Add an aqueous solution of the base (2.0 M, 3.0 eq.).
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the product by column chromatography.
Yields for Suzuki couplings can vary widely depending on the specific substrates and conditions, but are often in the range of 60-95%.
Core for Star Polymers
The trifunctional nature of this compound makes it an excellent candidate to act as a core molecule for the "core-first" synthesis of star polymers.[8][9] Polymer arms can be grown from the three reactive sites via controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).
Experimental Protocol: General "Core-First" ATRP for Star Polymer Synthesis
This protocol provides a general procedure for the synthesis of a star polymer using a multifunctional initiator like this compound.
Materials:
-
This compound (as the core/initiator)
-
Monomer (e.g., styrene, methyl methacrylate)
-
Copper(I) bromide (CuBr)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)
-
Solvent (e.g., Anisole, Toluene)
Procedure:
-
To a Schlenk flask, add CuBr (1.0 eq. per initiating site) and a magnetic stir bar.
-
Seal the flask and deoxygenate by purging with an inert gas.
-
Add the monomer, solvent, and ligand (1.0 eq. per CuBr) via degassed syringes.
-
Stir the mixture until the copper complex forms (a colored solution).
-
Add the this compound initiator via a degassed syringe to start the polymerization.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-110 °C).
-
Monitor the polymerization by taking samples periodically to analyze monomer conversion (by GC or ¹H NMR) and molecular weight (by GPC).
-
Once the desired molecular weight is reached, terminate the polymerization by cooling the flask and exposing the mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., methanol).
-
Filter and dry the star polymer under vacuum.
Quantitative data for a hypothetical star polymer synthesis is provided in the table below.
| Parameter | Value |
| Core | This compound |
| Monomer | Styrene |
| [Monomer]:[Initiator] | 300:1 |
| [CuBr]:[Ligand]:[Initiator] | 3:3:1 |
| Solvent | Toluene |
| Temperature | 110 °C |
| Reaction Time | 6 h |
| Monomer Conversion | 85% |
| Mn (GPC) | ~25,000 g/mol |
| PDI (GPC) | < 1.3 |
Conclusion
This compound is a valuable and versatile building block for the construction of a variety of functional materials. Its distinct reactive sites allow for the synthesis of well-defined dendrimers, conjugated polymers, and star-shaped macromolecules through established synthetic methodologies. The protocols provided herein offer a starting point for researchers and scientists to explore the potential of this unique trifunctional molecule in the development of novel materials for a wide range of applications.
References
- 1. 3 5-Dibromobenzyl Bromide [lingzhiyuechem.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. his.pusan.ac.kr [his.pusan.ac.kr]
- 4. PPV Polymerization through the Gilch Route: Diradical Character of Monomers. | Semantic Scholar [semanticscholar.org]
- 5. The Gilch Synthesis of Poly(p-phenylene vinylenes): Mechanistic Knowledge in the Service of Advanced Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. “Core-first” approach for the synthesis of star-shaped polyisoprenes with a branched core and isoprene catalyzed by half-sandwich scandium complexes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Sonogashira Coupling with 3,5-Dibromobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Sonogashira coupling reaction of 3,5-Dibromobenzyl bromide with terminal alkynes. This protocol is designed to guide researchers in synthesizing mono- and di-alkynylated benzyl bromide derivatives, which are valuable intermediates in medicinal chemistry and materials science. The key challenge in the Sonogashira coupling of this compound lies in the chemoselective reaction at the aryl bromide positions while avoiding unwanted side reactions at the more reactive benzyl bromide moiety. This document outlines strategies to control this selectivity.
Introduction
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2] For a substrate such as this compound, which contains two aryl bromide groups and one benzyl bromide group, achieving selective alkynylation at the aromatic ring is a significant synthetic challenge. The benzylic C-Br bond is generally more susceptible to nucleophilic attack and can undergo side reactions under the basic conditions of the Sonogashira coupling. However, by carefully selecting the catalyst, ligand, and reaction conditions, it is possible to favor the desired cross-coupling at the sp²-hybridized carbon centers of the aryl bromides.
Reaction Scheme and Selectivity
The Sonogashira coupling of this compound can be controlled to yield either the mono-alkynylated or di-alkynylated product by adjusting the stoichiometry of the alkyne and the reaction conditions.
Caption: General scheme for the Sonogashira coupling of this compound.
Controlling the stoichiometry of the terminal alkyne is the primary method for achieving selective mono- or di-alkynylation. Using a slight excess of the alkyne (around 1.1 equivalents) will predominantly yield the mono-substituted product. Employing a larger excess (greater than 2.2 equivalents) will favor the formation of the di-substituted product.
Experimental Protocols
Materials and Equipment
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))
-
Solvent (e.g., Toluene, Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere setup (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
-
Rotary evaporator
General Procedure for Sonogashira Coupling
The following procedures are based on established protocols for the Sonogashira coupling of aryl bromides and can be adapted for this compound.[3]
Protocol 1: Mono-alkynylation
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq), and copper(I) iodide (0.05 eq).
-
Solvent and Base: Add anhydrous solvent (e.g., toluene, 5-10 mL per mmol of benzyl bromide) and the amine base (e.g., Et₃N, 2.0-3.0 eq).
-
Reagent Addition: Add the terminal alkyne (1.1 eq) dropwise to the stirred reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove the catalyst residues.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Di-alkynylation
The procedure is similar to the mono-alkynylation protocol, with the primary modification being the amount of terminal alkyne used.
-
Follow steps 1 and 2 from the mono-alkynylation protocol.
-
Reagent Addition: Add the terminal alkyne (2.2-2.5 eq) dropwise to the stirred reaction mixture.
-
Follow steps 4 through 8 from the mono-alkynylation protocol.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Sonogashira coupling based on analogous reactions with 1,3,5-tribromobenzene.[3] These should serve as a starting point for optimization with this compound.
Table 1: Reaction Parameters for Mono-alkynylation
| Parameter | Recommended Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Alkyne | Terminal Alkyne | 1.1 equivalents |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | 1-3 mol% |
| Copper Co-catalyst | CuI | 2-5 mol% |
| Base | Et₃N or DIPEA | 2.0-3.0 equivalents |
| Solvent | Toluene or THF | Anhydrous |
| Temperature | Room Temperature to 60 °C | Monitor by TLC |
| Reaction Time | 4-24 hours | Monitor by TLC |
| Expected Yield | Moderate to Good | Dependent on alkyne |
Table 2: Reaction Parameters for Di-alkynylation
| Parameter | Recommended Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Alkyne | Terminal Alkyne | 2.2-2.5 equivalents |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | 1-3 mol% |
| Copper Co-catalyst | CuI | 2-5 mol% |
| Base | Et₃N or DIPEA | 4.0-5.0 equivalents |
| Solvent | Toluene or THF | Anhydrous |
| Temperature | 60-80 °C | Monitor by TLC |
| Reaction Time | 12-48 hours | Monitor by TLC |
| Expected Yield | Good to Excellent | Dependent on alkyne |
Experimental Workflow and Catalytic Cycle
The general workflow for a Sonogashira coupling experiment and the catalytic cycle are depicted below.
Caption: A typical experimental workflow for the Sonogashira coupling reaction.
The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper.
Caption: The catalytic cycle of the Sonogashira coupling reaction.
Troubleshooting and Considerations
-
Side Reactions: The primary side reaction to consider is the nucleophilic substitution at the benzylic position by the acetylide or the amine base. To minimize this, it is recommended to use milder bases like DIPEA and maintain lower reaction temperatures. Copper-free Sonogashira conditions could also be explored to reduce the nucleophilicity of the acetylide.
-
Homocoupling of Alkynes (Glaser Coupling): This can be a significant side reaction, especially in the presence of oxygen. Ensuring the reaction is carried out under a strictly inert atmosphere can minimize this.
-
Catalyst Deactivation: The formation of palladium black indicates catalyst decomposition. Using robust ligands or a slight excess of the ligand can sometimes mitigate this issue.
-
Reaction Monitoring: Close monitoring of the reaction by TLC is crucial to determine the optimal reaction time and to avoid the formation of byproducts from prolonged reaction times or excessive heating.
By following these protocols and considering the potential challenges, researchers can successfully employ the Sonogashira coupling reaction for the selective functionalization of this compound, opening avenues for the synthesis of novel compounds for various applications in drug discovery and materials science.
References
- 1. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki Coupling Reactions of 3,5-Dibromobenzyl Bromide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reactions of 3,5-dibromobenzyl bromide derivatives. This class of reaction is instrumental in synthetic organic chemistry for the construction of complex diarylmethane and poly-aryl structures, which are prevalent motifs in pharmacologically active compounds and advanced materials.
Introduction
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] Its widespread use in both academic and industrial laboratories is attributed to its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[1][2]
The coupling of benzylic halides, such as this compound, with various arylboronic acids or their derivatives provides a direct pathway to synthesize complex diarylmethanes. These structures are key intermediates in the synthesis of numerous biologically active molecules and pharmaceutical agents.[3] The presence of multiple bromine atoms on the benzyl bromide substrate allows for sequential or selective cross-coupling reactions, offering a route to highly functionalized and structurally diverse molecules.
Key Experimental Considerations
Successful Suzuki coupling of this compound derivatives is dependent on several critical parameters:
-
Catalyst System: The active catalyst is a palladium(0) species, typically generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf)·CH₂Cl₂.[3][4] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[5]
-
Ligand: Phosphine-based ligands are commonly employed. For benzylic couplings, ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) and bulky, electron-rich phosphines like JohnPhos have shown efficacy.[6]
-
Base: A base is required to activate the organoboron species. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[3][6][7] The choice of base can significantly impact the reaction rate and yield.
-
Solvent: The reaction is typically performed in a mixture of an organic solvent and water. Common organic solvents include tetrahydrofuran (THF), dioxane, dimethylformamide (DMF), and cyclopentyl methyl ether (CPME).[3][4][6] The aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation step.
-
Boron Reagent: While arylboronic acids are the most common coupling partners, potassium aryltrifluoroborates and boronate esters are also effective and can offer advantages in terms of stability and reactivity.[3][8]
Experimental Protocols
The following protocols are generalized from successful Suzuki-Miyaura couplings of benzylic halides and can be adapted for this compound derivatives. Optimization may be required for specific substrates.
Protocol 1: General Procedure for Monosubstitution using Arylboronic Acid
This protocol is designed for the selective coupling at the more reactive benzylic bromide position, leaving the aryl bromides intact for subsequent functionalization.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equivalents)
-
Tetrahydrofuran (THF) and Water (10:1 v/v), degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol), and Cs₂CO₃ (3.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the degassed THF/Water solvent mixture (10 mL) via syringe.
-
Seal the vessel and heat the reaction mixture to 70-80 °C with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and improve yields in some cases.[6][9]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Pd(OAc)₂ (5 mol%)
-
JohnPhos (10 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
Dimethylformamide (DMF), degassed
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol), JohnPhos (0.10 mmol), and K₂CO₃ (3.0 mmol).
-
Add degassed DMF (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 140 °C for 20-60 minutes.[6]
-
After cooling, work up and purify the product as described in Protocol 1.
Data Presentation
The following tables summarize representative quantitative data for Suzuki-Miyaura couplings of benzylic halides with various arylboronic acids or their derivatives, which can serve as a reference for expected outcomes with this compound.
Table 1: Suzuki-Miyaura Coupling of Benzyl Bromides with Potassium Aryltrifluoroborates [3]
| Entry | Benzyl Bromide | Aryltrifluoroborate | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | 23 | 95 |
| 2 | 4-Methoxybenzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | 18 | 92 |
| 3 | 4-Nitrobenzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | 24 | 85 |
| 4 | Benzyl bromide | Potassium 4-methoxyphenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | 20 | 93 |
Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of Benzylic Bromides with Arylboronic Acids [6]
| Entry | Benzyl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 3-Bromobenzyl bromide | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3) | DMF | 140 | 20 | 85 |
| 2 | 4-Chlorobenzyl bromide | Phenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3) | DMF | 140 | 20 | 91 |
| 3 | 2-Naphthylmethyl bromide | 3-Tolylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3) | DMF | 140 | 20 | 88 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
A typical experimental workflow for performing a Suzuki coupling reaction is outlined below.
Caption: A generalized workflow for Suzuki coupling experiments.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 3,5-Dibromobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel 1,3,4-thiadiazole, 1,2,4-triazole, and benzimidazole derivatives utilizing 3,5-dibromobenzyl bromide as a key starting material. The synthesized compounds, bearing the 3,5-dibromophenyl moiety, are of significant interest in drug discovery due to the known pharmacological activities of these heterocyclic systems, including antimicrobial and anticancer properties.
Synthesis of 5-(3,5-Dibromobenzyl)-1,3,4-thiadiazol-2-amine
This protocol details the synthesis of a 2-amino-1,3,4-thiadiazole derivative. The reaction proceeds via the initial formation of a thiosemicarbazone from 3,5-dibromobenzaldehyde, followed by oxidative cyclization.
Experimental Protocol
Step 1: Synthesis of 3,5-Dibromobenzaldehyde
A plausible preliminary step involves the oxidation of this compound to the corresponding aldehyde.
-
Materials: this compound, N-Methylmorpholine N-oxide (NMO), Tetrapropylammonium perruthenate (TPAP), Dichloromethane (DCM), Silica gel for column chromatography.
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add NMO (1.5 eq) and a catalytic amount of TPAP (0.05 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel.
-
Concentrate the filtrate under reduced pressure to yield crude 3,5-dibromobenzaldehyde, which can be purified by column chromatography.
-
Step 2: Synthesis of the Thiosemicarbazone Intermediate
-
Materials: 3,5-Dibromobenzaldehyde, Thiosemicarbazide, Ethanol, Glacial acetic acid.
-
Procedure:
-
Dissolve 3,5-dibromobenzaldehyde (1.0 eq) in ethanol.
-
Add a solution of thiosemicarbazide (1.1 eq) in hot water with a few drops of glacial acetic acid.
-
Reflux the mixture for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated thiosemicarbazone is collected by filtration, washed with cold ethanol, and dried.
-
Step 3: Oxidative Cyclization to 5-(3,5-Dibromobenzyl)-1,3,4-thiadiazol-2-amine
-
Materials: Thiosemicarbazone intermediate from Step 2, Ferric chloride (FeCl₃), Ethanol.
-
Procedure:
-
Suspend the thiosemicarbazone (1.0 eq) in ethanol.
-
Add an aqueous solution of ferric chloride (2.5 eq) dropwise with stirring.
-
Reflux the mixture for 2-3 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 5-(3,5-dibromobenzyl)-1,3,4-thiadiazol-2-amine.
-
Workflow for the Synthesis of 5-(3,5-Dibromobenzyl)-1,3,4-thiadiazol-2-amine
Antimicrobial Activity Data (Illustrative)
| Compound Type | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 2-Amino-5-aryl-1,3,4-thiadiazole (Halogenated) | 20-62.5 | 24-40 | 32-42 |
| Ciprofloxacin (Standard) | 18-20 | 20-24 | - |
| Fluconazole (Standard) | - | - | 24-26 |
Synthesis of 4-Amino-5-(3,5-dibromobenzyl)-4H-1,2,4-triazole-3-thiol
This protocol describes a method for the synthesis of a 1,2,4-triazole derivative. The synthesis involves the conversion of a carboxylic acid to its hydrazide, followed by reaction with carbon disulfide and subsequent cyclization with hydrazine.
Experimental Protocol
Step 1: Synthesis of 3,5-Dibromophenylacetic Acid
This is a plausible precursor that can be derived from this compound.
-
Materials: this compound, Sodium cyanide (NaCN), Ethanol/Water, Sodium hydroxide (NaOH), Hydrochloric acid (HCl).
-
Procedure:
-
Reflux this compound (1.0 eq) with NaCN (1.2 eq) in aqueous ethanol to form 3,5-dibromophenylacetonitrile.
-
Isolate the nitrile and then hydrolyze it by refluxing with an aqueous solution of NaOH.
-
After cooling, acidify the reaction mixture with HCl to precipitate 3,5-dibromophenylacetic acid.
-
Filter, wash with water, and dry the product.
-
Step 2: Synthesis of 2-(3,5-Dibromophenyl)acetohydrazide
-
Materials: 3,5-Dibromophenylacetic acid, Thionyl chloride (SOCl₂), Methanol, Hydrazine hydrate.
-
Procedure:
-
Convert the carboxylic acid to its methyl ester by refluxing with methanol in the presence of a catalytic amount of SOCl₂.
-
Isolate the methyl ester and then reflux it with an excess of hydrazine hydrate in ethanol for 6-8 hours.
-
Cool the reaction mixture and collect the precipitated hydrazide by filtration.
-
Step 3: Synthesis of Potassium Dithiocarbazinate Salt
-
Materials: 2-(3,5-Dibromophenyl)acetohydrazide, Carbon disulfide (CS₂), Potassium hydroxide (KOH), Absolute ethanol.
-
Procedure:
Step 4: Synthesis of 4-Amino-5-(3,5-dibromobenzyl)-4H-1,2,4-triazole-3-thiol
-
Materials: Potassium dithiocarbazinate salt, Hydrazine hydrate, Water.
-
Procedure:
-
Reflux a suspension of the potassium salt (1.0 eq) and an excess of hydrazine hydrate (2.0-3.0 eq) in water for 4-6 hours, during which hydrogen sulfide gas may evolve.[5]
-
Cool the reaction mixture and dilute with cold water.
-
Acidify with concentrated HCl to precipitate the triazole.
-
Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure product.[5][6][7]
-
Workflow for the Synthesis of 4-Amino-5-(3,5-dibromobenzyl)-4H-1,2,4-triazole-3-thiol
Anticancer Activity Data (Illustrative)
The anticancer activity of novel 1,2,4-triazole derivatives is often assessed by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. The table below shows representative IC₅₀ values for triazole derivatives.[8][9][10]
| Compound Type | HepG2 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | A549 (IC₅₀, µM) |
| Substituted 1,2,4-triazoles | 1.02 - 48.01 | 17.69 - 25.4 | 1.02 - 48.01 |
| Doxorubicin (Standard) | ~1.0 | ~0.5 | ~1.2 |
Synthesis of 1-(3,5-Dibromobenzyl)-1H-benzo[d]imidazole
This protocol outlines the N-alkylation of benzimidazole with this compound, a common method for synthesizing N-substituted benzimidazoles.
Experimental Protocol
-
Materials: Benzimidazole, this compound, Anhydrous potassium carbonate (K₂CO₃), Anhydrous acetonitrile (CH₃CN), Ethyl acetate, Brine solution.
-
Procedure:
-
To a solution of benzimidazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous acetonitrile dropwise.
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield 1-(3,5-dibromobenzyl)-1H-benzo[d]imidazole.
-
Workflow for the Synthesis of 1-(3,5-Dibromobenzyl)-1H-benzo[d]imidazole
Antimicrobial Activity Data (Illustrative)
Benzimidazole derivatives are known for their broad-spectrum antimicrobial activities. The following table provides representative MIC values for various substituted benzimidazoles against pathogenic microbes.[11][12][13]
| Compound Type | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Halogenated Benzimidazoles | 0.6 - 5.0 | > 5.0 | 0.001 - 5.0 |
| Tetracycline (Standard) | ~1.0 | ~2.0 | - |
| Nystatin (Standard) | - | - | ~2.0 |
Disclaimer: These protocols are based on established chemical literature and are intended for use by qualified professionals in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. The biological activity data is illustrative and may not be representative of the specific compounds synthesized using these protocols. Experimental validation is required.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Istanbul University Press [iupress.istanbul.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 6. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In Search of the Antimicrobial Potential of Benzimidazole Derivatives – PJM ONLINE [pjmonline.org]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,5-Dibromobenzyl bromide
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 3,5-Dibromobenzyl bromide by recrystallization, designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
A1: this compound is a white to pale yellow crystalline powder used as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals, pesticides, and functional materials.[1] Its high reactivity, attributed to the benzyl bromide functional group, makes it a valuable building block.[1] Purification by recrystallization is crucial to remove impurities from its synthesis, such as unreacted starting materials or side-products, ensuring the quality and reliability of subsequent reactions.
Q2: What are the primary safety hazards associated with this compound?
A2: this compound is a hazardous substance that can cause severe skin burns and eye damage.[2] It has a pungent odor and is also a lachrymator (a substance that irritates the eyes and causes tears).[1] It is sensitive to air and humidity.[1] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
Q3: How do I select a suitable solvent for recrystallization?
A3: An ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. This differential solubility allows the compound to crystallize from the solution upon cooling while impurities remain dissolved. This compound is insoluble in water but readily soluble in various organic solvents like toluene, chloroform, and ethyl acetate.[1] Non-polar solvents like hexanes or ligroin, or mixed solvent systems, are often good starting points for aryl halides.[3] Small-scale solubility tests are recommended to determine the optimal solvent or solvent mixture for your specific sample.
Troubleshooting Guide
Q4: My solution has cooled to room temperature, but no crystals have formed. What should I do?
A4: This is a common issue that can be resolved in a few ways:
-
Supersaturation: The solution may be supersaturated. To induce crystallization, try scratching the inner wall of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4] Alternatively, if available, add a tiny "seed crystal" of pure this compound to the solution.[4]
-
Excess Solvent: You may have used too much solvent, meaning the solution is not saturated enough for crystals to form even when cold.[4][5] Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[5]
-
Further Cooling: If crystals do not form at room temperature, cool the flask in an ice-water bath to further decrease the solubility of the compound.[4]
Q5: Instead of solid crystals, an oily liquid has separated from the solution. What is "oiling out" and how can I prevent it?
A5: "Oiling out" occurs when the solid separates from the solution at a temperature above its melting point, forming a liquid instead of crystals.[4][6] This often happens when the solution is too concentrated or cools too quickly, or if the compound is significantly impure.[4]
-
Solution: Reheat the flask to dissolve the oil completely. Add a small amount of additional solvent to make the solution more dilute, and then allow it to cool much more slowly.[4][5][6] Insulating the flask can promote the slow cooling needed for proper crystal formation.
Q6: My final yield of purified crystals is very low. What are the common causes?
A6: A low yield can result from several factors:
-
Using too much solvent: This is the most frequent cause, as a significant amount of your product will remain dissolved in the mother liquor even after cooling.[4][5]
-
Premature crystallization: The compound may have crystallized in the filter paper during a hot filtration step.[6]
-
Incomplete crystallization: Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature.
-
Washing with too much or warm solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.
Q7: The color of my crude material is yellow-brown. How can I obtain a white, pure product?
A7: Colored impurities can often be removed by using activated charcoal. After dissolving the crude solid in the hot solvent, but before any filtration or cooling, add a very small amount of activated charcoal to the solution. Boil the solution for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal from the hot solution via hot gravity filtration and then proceed with the cooling and crystallization steps. Be aware that using too much charcoal can reduce your yield by adsorbing your product as well.[5]
Data Presentation
Table 1: Qualitative Solvent Selection Guide for this compound Recrystallization
| Solvent / System | Suitability for Dissolving (Hot) | Suitability for Crystallization (Cold) | Notes |
| Single Solvents | |||
| Toluene | Good[1][7] | Fair to Poor | May retain too much solute when cold, potentially lowering yield. |
| Heptane / Hexane | Fair to Good | Excellent | Good choice for non-polar compounds. May require larger volumes.[3] |
| Ethanol / Methanol | Good | Fair | Risk of reaction with the benzyl bromide group, especially on prolonged heating. |
| Ethyl Acetate | Good[1] | Fair | Often a good balance of properties.[8] |
| Chloroform / DCM | Excellent[1] | Poor | Often too good a solvent, making crystallization difficult. Can be used in mixed systems.[8] |
| Water | Insoluble[1] | Insoluble | Not a suitable solvent. |
| Mixed Solvents | |||
| Ethyl Acetate / Hexane | Excellent | Excellent | A common and effective system. Dissolve in minimal hot ethyl acetate, then add hexane as the anti-solvent until cloudy, then reheat to clarify and cool.[9] |
| Chloroform / Methanol | Excellent | Excellent | A polar mixed-solvent system reported to be effective for similar compounds.[8][10] |
Experimental Protocols
Detailed Methodology for Recrystallization
This protocol provides a general procedure. The optimal solvent and volumes should be determined by small-scale preliminary tests.
-
Solvent Selection: Place a small amount (e.g., 20-30 mg) of the crude this compound into a test tube. Add a potential solvent dropwise. A good solvent will dissolve the solid poorly at room temperature but completely upon heating.[11]
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate). Continue adding the minimum amount of near-boiling solvent until the solid just dissolves completely.[11]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was used, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent the product from crystallizing prematurely in the funnel.[6][11]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[5] Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a minimal amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Press the crystals as dry as possible on the filter paper. Then, transfer the solid to a watch glass or drying dish and allow it to air-dry completely, or dry in a vacuum oven if appropriate.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. 3 5-Dibromobenzyl Bromide [lingzhiyuechem.com]
- 2. This compound | C7H5Br3 | CID 143427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 7. echemi.com [echemi.com]
- 8. CN100543003C - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. CN1648114A - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]
- 11. personal.tcu.edu [personal.tcu.edu]
Technical Support Center: 3,5-Dibromobenzyl Bromide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-Dibromobenzyl bromide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis and purification, helping you to optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Question 1: My TLC plate shows a spot with a lower Rf value than my starting material, which I suspect is a hydrolysis byproduct. How can I confirm this and remove it?
Answer: The less polar spot is likely 3,5-Dibromobenzyl alcohol, a common impurity formed by the reaction of this compound with trace amounts of water.
-
Confirmation: You can confirm its identity by co-spotting your crude mixture with a standard of 3,5-Dibromobenzyl alcohol on a TLC plate, if available. Alternatively, the impurity can be characterized by LC-MS analysis.
-
Removal:
-
Column Chromatography: 3,5-Dibromobenzyl alcohol is more polar than the bromide starting material and many of its ether or alkylated products. It can typically be separated using silica gel column chromatography with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes. The alcohol will elute later than the desired product.
-
Aqueous Work-up: A thorough aqueous work-up can help minimize hydrolysis. Ensure your solvents and reagents are anhydrous. During work-up, washing the organic layer with brine can help remove residual water.
-
Question 2: I have unreacted this compound remaining in my reaction mixture, and its TLC spot is very close to my product's spot. How can I remove it?
Answer: Removing unreacted starting material, especially when it has similar polarity to the product, can be challenging. Here are several strategies:
-
Optimize Reaction Conditions: The best approach is to ensure the reaction goes to completion. Try increasing the reaction time, temperature (if the product is stable), or using a slight excess of the nucleophile.
-
Scavenger Reagents: If the product is stable to amines, you can add a small amount of a tertiary amine like triethylamine to the reaction mixture after the primary reaction is complete.[1][2] The triethylamine will react with the excess this compound to form a quaternary ammonium salt, which is highly polar and can be easily removed by washing the organic layer with water.[1][2]
-
High-Vacuum Evaporation: If your product is not volatile, you may be able to remove the more volatile this compound under high vacuum, possibly with gentle heating.[1]
-
Chromatography Optimization: Meticulous column chromatography with a shallow solvent gradient can improve separation. Using a less polar solvent system where the Rf values are lower (e.g., <0.3) can enhance the resolution between spots.
Question 3: My product appears to be decomposing on the silica gel column, resulting in streaking on the TLC and a low isolated yield. What can I do?
Answer: Benzyl bromides and some of their derivatives can be sensitive to the acidic nature of standard silica gel.
-
Neutralize Silica Gel: Prepare a slurry of silica gel in your column solvent and add a small amount of a neutralizer like triethylamine (~0.5-1% v/v). This deactivates the acidic sites on the silica surface.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for your chromatography.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. This can be achieved by applying slight positive pressure ("flash chromatography").
-
Alternative Purification: If the product is a solid, recrystallization is an excellent alternative to chromatography that avoids decomposition issues on stationary phases.[2][3]
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities I might encounter in a reaction using this compound?
The most common impurities include unreacted starting materials, byproducts from side reactions, and degradation products. The table below summarizes key impurities.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Source | Relative Polarity |
| 3,5-Dibromotoluene | C₇H₆Br₂ | 249.93 | Starting material for synthesis of the bromide; reduction byproduct.[4][5] | Less polar than product |
| 3,5-Dibromobenzyl alcohol | C₇H₆Br₂O | 265.93 | Hydrolysis of this compound.[6][7] | More polar than product |
| Unreacted Nucleophile | Varies | Varies | Incomplete reaction | Varies |
| Over-brominated Species | Varies | Varies | Side reaction during synthesis of the bromide.[8] | Similar polarity to product |
FAQ 2: What is the best general-purpose purification method for products derived from this compound?
There is no single "best" method, as the ideal technique depends on the properties of your specific product.
-
Column Chromatography: This is the most versatile method for separating compounds with different polarities.[1][9] It is particularly useful for liquid products or when multiple impurities are present.
-
Recrystallization: This is the preferred method for solid products, as it can yield very high purity material and is often more scalable and cost-effective than chromatography.[3][8]
-
Liquid-Liquid Extraction: This is a crucial work-up step to remove inorganic salts, highly polar reagents, and water-soluble byproducts before further purification.[1][10]
Comparison of Purification Techniques
| Technique | Best For | Advantages | Disadvantages |
| Column Chromatography | Liquids, complex mixtures, separating compounds with different polarities. | High resolution, applicable to a wide range of compounds. | Can be time-consuming, potential for product decomposition on silica, uses large solvent volumes.[1][11] |
| Recrystallization | Crystalline solids. | Can provide very high purity, scalable, cost-effective. | Not suitable for oils or amorphous solids, requires finding a suitable solvent system, yield can be lower than chromatography.[2][3] |
| Liquid-Liquid Extraction | Initial work-up for all reaction types. | Removes inorganic salts and highly polar impurities quickly and efficiently. | Does not separate compounds with similar organic solubility.[10][12] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
This protocol outlines a standard procedure for purifying a reaction mixture using flash column chromatography on silica gel.
-
Sample Preparation: Concentrate the crude reaction mixture under reduced pressure. Dissolve a small amount of the crude oil/solid in a suitable solvent (e.g., dichloromethane) for TLC analysis to determine the optimal eluent system.
-
Eluent Selection: Develop a solvent system (e.g., Hexane/Ethyl Acetate) that provides good separation of your product from impurities on a TLC plate. The target Rf for the desired product should be approximately 0.2-0.35.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Adsorb the crude material onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of the eluent and load it directly ("wet loading").
-
Elution: Begin eluting with the non-polar solvent system. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute your product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: General Procedure for Recrystallization
This protocol is for the purification of a solid crude product.
-
Solvent Selection: Choose a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot. Impurities should ideally be either very soluble or insoluble in the hot solvent. Common choices include ethanol, methanol, ethyl acetate, or mixtures with hexanes.[3][8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
The following diagrams illustrate key workflows and relationships in the purification process.
Caption: General purification workflow for products from this compound reactions.
Caption: Common impurities and their origins in reactions involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN100543003C - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. 3,5-Dibromotoluene synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
- 8. CN1648114A - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]
- 9. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]
- 10. CN102010289A - Method for preparing benzyl bromide - Google Patents [patents.google.com]
- 11. Synthesis routes of 3,5-Dibromotoluene [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Reactions with 3,5-Dibromobenzyl bromide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-Dibromobenzyl bromide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on identifying and mitigating the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile reagent primarily used as an intermediate in organic synthesis. Due to its reactive benzyl bromide functional group, it readily undergoes several types of reactions, including:
-
Nucleophilic Substitution (SN1 and SN2): Reaction with a wide range of nucleophiles such as amines, alcohols (alkoxides), and thiols to form corresponding substituted products.[1][2]
-
Grignard Reagent Formation: Reaction with magnesium metal to form the corresponding Grignard reagent, 3,5-dibromobenzylmagnesium bromide, which is a powerful nucleophile for carbon-carbon bond formation.[3]
-
Coupling Reactions: The bromine atoms on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki or Heck couplings, to build more complex molecular architectures.
Q2: What are the primary side products I should be aware of when using this compound?
A2: The major side products depend on the reaction type:
-
In Grignard reactions , the most common side product is the Wurtz coupling product, 1,2-bis(3,5-dibromophenyl)ethane, formed by the reaction of the Grignard reagent with unreacted this compound.[3][4][5]
-
In nucleophilic substitution reactions , particularly with strong bases (like in the Williamson ether synthesis), the main competing side reaction is E2 elimination, leading to the formation of 3,5-dibromostyrene.[6][7]
Q3: How can I minimize the formation of the Wurtz coupling product in my Grignard reaction?
A3: Minimizing the Wurtz coupling product, 1,2-bis(3,5-dibromophenyl)ethane, involves controlling the reaction conditions to favor the formation of the Grignard reagent over the coupling side reaction. Key strategies include:
-
Slow Addition: Add the this compound solution dropwise to the magnesium turnings. This maintains a low concentration of the benzyl bromide, reducing the likelihood of it reacting with the newly formed Grignard reagent.[3]
-
Temperature Control: The Grignard formation is exothermic. Maintain a gentle reflux and avoid excessive heating, as higher temperatures can increase the rate of Wurtz coupling.[3]
-
Solvent Choice: Ethereal solvents are essential. Diethyl ether and 2-methyltetrahydrofuran (2-MeTHF) are often preferred over tetrahydrofuran (THF) for benzylic Grignard preparations, as THF can sometimes promote more Wurtz coupling.[4]
-
Magnesium Activation: Ensure the magnesium surface is activated to promote efficient Grignard formation. This can be achieved by using a crystal of iodine or a small amount of 1,2-dibromoethane.[8][9][10]
Q4: How can I avoid the elimination side product in nucleophilic substitution reactions?
A4: To favor substitution over elimination (formation of 3,5-dibromostyrene), consider the following:
-
Choice of Base/Nucleophile: Use a less sterically hindered and/or weaker base if possible. For instance, in a Williamson ether synthesis, if the alcohol is hindered, it is better to use it as the alkoxide and react it with a less hindered halide.[6][11] Since this compound is a primary benzylic halide, it is already well-suited for SN2 reactions.[6]
-
Temperature: Lower reaction temperatures generally favor substitution over elimination.[12]
-
Solvent: Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the attacking species, favoring the SN2 pathway.[13]
Troubleshooting Guides
Issue 1: Low Yield in Grignard Reaction and Presence of a High-Boiling Point Side Product
Symptoms:
-
The yield of the desired product after quenching the Grignard reagent is significantly lower than expected.
-
Characterization (e.g., NMR, GC-MS) of the crude product shows a significant amount of a dimeric species, 1,2-bis(3,5-dibromophenyl)ethane.
Possible Causes and Solutions:
| Cause | Solution |
| High local concentration of this compound | Add the solution of this compound to the magnesium suspension very slowly and with vigorous stirring to ensure rapid dispersion. |
| Reaction temperature is too high | Maintain the reaction at a gentle reflux. Use an ice bath to moderate the reaction if it becomes too vigorous. |
| Inappropriate solvent | Consider using diethyl ether or 2-MeTHF instead of THF, as they have been shown to reduce Wurtz coupling for benzylic halides.[4] |
| Inactive magnesium surface | Activate the magnesium turnings before adding the bulk of the this compound. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming until the color disappears.[8][9][10] |
Issue 2: Formation of an Alkene Side Product in Nucleophilic Substitution
Symptoms:
-
The desired substitution product is contaminated with 3,5-dibromostyrene.
-
The reaction mixture turns dark, potentially indicating decomposition or polymerization of the styrene derivative.
Possible Causes and Solutions:
| Cause | Solution |
| Base is too strong or sterically hindered | If possible, use a weaker or less hindered base. For example, in an ether synthesis, using sodium carbonate or potassium carbonate might be preferable to sodium hydride with sensitive substrates.[12] |
| Reaction temperature is too high | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, room temperature is sufficient for reactions with reactive benzyl bromides. |
| Steric hindrance around the reaction center | While this compound itself is not highly hindered, a bulky nucleophile can promote elimination. If this is the case, explore alternative synthetic routes if possible. |
Experimental Protocols
Key Experiment 1: Formation of 3,5-Dibromobenzylmagnesium Bromide (Grignard Reagent)
Objective: To prepare a solution of 3,5-dibromobenzylmagnesium bromide while minimizing the formation of the Wurtz coupling side product.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
This compound
-
Anhydrous diethyl ether (or 2-MeTHF)
-
Three-neck round-bottom flask, condenser, dropping funnel, and nitrogen inlet
Procedure:
-
Flame-dry all glassware and allow to cool under a stream of dry nitrogen.
-
Place magnesium turnings (1.2 equivalents) in the flask with a magnetic stir bar.
-
Add a single crystal of iodine.
-
Assemble the glassware and maintain a positive pressure of nitrogen.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the this compound solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary. Initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy gray solution.
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture for an additional 30-60 minutes to ensure complete consumption of the magnesium.
-
The resulting Grignard reagent is ready for use in subsequent steps.
Key Experiment 2: Williamson Ether Synthesis with this compound
Objective: To synthesize a 3,5-dibromobenzyl ether via nucleophilic substitution, minimizing the formation of the 3,5-dibromostyrene elimination product.
Materials:
-
Alcohol (R-OH)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
This compound
-
Anhydrous dimethylformamide (DMF)
-
Schlenk flask, magnetic stir bar, and nitrogen inlet
Procedure:
-
Wash the NaH (1.1 equivalents) with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous DMF to the flask, followed by the dropwise addition of the alcohol (1.0 equivalent) at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.05 equivalents) in a small amount of anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. amherst.edu [amherst.edu]
- 2. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. bohr.winthrop.edu [bohr.winthrop.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 3,5-Dibromobenzyl Bromide Alkylation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the alkylation of 3,5-Dibromobenzyl bromide. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of alkylation reactions performed with this compound?
This compound is a versatile electrophile used in various nucleophilic substitution reactions. The primary types of alkylation include:
-
O-Alkylation: Primarily the Williamson ether synthesis, where an alcohol or phenol is deprotonated to form an alkoxide or phenoxide, which then displaces the bromide. This is widely used for creating ether linkages.[1]
-
N-Alkylation: The reaction with primary or secondary amines to form the corresponding substituted benzylamines. This is a fundamental transformation in the synthesis of many pharmaceutical intermediates.[2]
-
C-Alkylation: The reaction with soft carbon nucleophiles, such as enolates derived from active methylene compounds (e.g., diethyl malonate, ethyl acetoacetate), to form a new carbon-carbon bond.[3]
Q2: I am getting a low yield in my alkylation reaction. What are the potential causes?
Low yields are a common issue and can stem from several factors:
-
Insufficiently strong base: The nucleophile (alcohol, amine, or carbon nucleophile) may not be fully deprotonated, leading to a low concentration of the active nucleophile.[4]
-
Poor solvent choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents like DMF, acetonitrile, or THF are generally preferred for SN2 reactions.[5]
-
Low reaction temperature: While higher temperatures can promote side reactions, a temperature that is too low may result in a very slow reaction rate and incomplete conversion.
-
Presence of water: this compound is sensitive to moisture and can hydrolyze to 3,5-dibromobenzyl alcohol, consuming the starting material.[6] It is crucial to use anhydrous solvents and reagents.[5]
-
Side reactions: Competing reactions such as elimination (E2) can become significant, especially with sterically hindered or strong bases at elevated temperatures.[7]
Q3: What are the major side products I should be aware of?
Besides unreacted starting material, several side products can form:
-
Hydrolysis product: 3,5-Dibromobenzyl alcohol, formed by the reaction of the bromide with any trace water.[6]
-
Elimination product: While less common for primary benzyl bromides, strong, bulky bases can induce elimination to form a stilbene derivative, though this is more of a concern with secondary and tertiary halides.[4]
-
Over-alkylation: Nucleophiles with multiple reactive sites (e.g., primary amines) can undergo di-alkylation.[5] For active methylene compounds, both mono- and di-alkylation products can be formed.[8]
-
Friedel-Crafts alkylation: If the nucleophile is an aromatic compound, under certain conditions, Friedel-Crafts alkylation of the aromatic ring can occur as a side reaction.
Q4: How can I minimize the formation of the hydrolysis byproduct, 3,5-dibromobenzyl alcohol?
To minimize hydrolysis, it is essential to work under anhydrous conditions. This includes:
-
Using freshly dried solvents. Polar aprotic solvents like DMF, THF, and acetonitrile should be dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent).
-
Drying all glassware thoroughly in an oven before use.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Q5: When should I consider using a phase-transfer catalyst (PTC)?
A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), is highly beneficial for reactions involving a solid-liquid or liquid-liquid biphasic system.[9] This is common in Williamson ether synthesis where an inorganic base (like K₂CO₃ or NaOH) is used, which is insoluble in the organic solvent. The PTC helps to transport the nucleophile from the solid or aqueous phase to the organic phase where the reaction with the alkylating agent occurs, often leading to faster reaction rates and higher yields.[4]
Troubleshooting Guide
Problem 1: Low or No Product Yield
If you are observing a low yield of your desired alkylated product, follow this troubleshooting workflow:
Caption: A logical workflow for troubleshooting low reaction yields.
-
Step 1: Verify Reagent Quality & Stoichiometry:
-
This compound: This compound can degrade over time. Ensure it is pure and has been stored correctly in a cool, dark, and dry place.[8]
-
Nucleophile: Verify the purity of your nucleophile.
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of the this compound may be necessary, but a large excess can complicate purification.
-
-
Step 2: Evaluate Base Choice & Strength:
-
The pKa of the nucleophile's conjugate acid should be considered. For alcohols and phenols, a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is common. For less acidic nucleophiles, a stronger base may be required.
-
For N-alkylation of amines, an inorganic base like K₂CO₃ is often sufficient to act as a proton scavenger.[2]
-
For C-alkylation of active methylene compounds, sodium ethoxide or sodium hydride are typically used to generate the enolate.
-
-
Step 3: Assess Solvent & Anhydrous Conditions:
-
Step 4: Optimize Temperature & Reaction Time:
-
Start the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
If the reaction is sluggish, gradually increase the temperature (e.g., to 40-60 °C). Be cautious, as higher temperatures can increase the rate of side reactions.[4]
-
Allow sufficient reaction time for completion, which could range from a few hours to overnight.
-
-
Step 5: Consider Phase-Transfer Catalysis (PTC):
-
If you are using an inorganic base that is insoluble in your organic solvent, adding a catalytic amount (1-5 mol%) of a PTC like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate and yield.[9]
-
Problem 2: Significant Side Product Formation
If your reaction is producing a complex mixture of products, consider the following:
Caption: A workflow for addressing common side product issues.
-
Hydrolysis: If 3,5-dibromobenzyl alcohol is a major byproduct, rigorously exclude water from your reaction as described in the FAQs.[6]
-
Over-alkylation: If you observe di- or tri-alkylation of your nucleophile, consider:
-
Using a larger excess of the nucleophile relative to the this compound.
-
For primary amines, consider a protecting group strategy if mono-alkylation is desired.
-
-
Elimination: If elimination is suspected, which is more likely with strong, sterically hindered bases (e.g., potassium tert-butoxide), switch to a weaker or less hindered base (e.g., K₂CO₃) and run the reaction at a lower temperature.[5]
Problem 3: Difficult Product Purification
Purification can be challenging due to the similar polarities of the product and unreacted starting material, or the presence of byproducts.
-
Removing Excess this compound:
-
If the product is stable, unreacted benzyl bromide can sometimes be removed by distillation under reduced pressure.
-
A common chemical quench is to add a small amount of a nucleophilic amine, like triethylamine, at the end of the reaction. This converts the excess benzyl bromide into a water-soluble quaternary ammonium salt that can be removed during an aqueous workup.
-
-
Chromatography:
-
Column chromatography is often the most effective method for purification.
-
A shallow solvent gradient is recommended to achieve good separation, especially if the polarities of the components are close.
-
Data Presentation
Table 1: General Conditions for O-Alkylation of Phenols (Williamson Ether Synthesis)
| Parameter | Condition | Rationale / Expected Outcome |
| Nucleophile | Phenol (1.0 eq.) | The hydroxyl group to be alkylated. |
| Base | K₂CO₃ (1.5-2.0 eq.) or NaH (1.1 eq.) | Deprotonates the phenol. K₂CO₃ is milder and often used with a PTC. NaH is a strong, non-nucleophilic base. |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents favor SN2 reactions.[5] |
| Catalyst | TBAB (0.05-0.1 eq.) | Recommended when using K₂CO₃ to facilitate the reaction.[9] |
| Temperature | Room Temp. to 60 °C | Higher temperatures may be needed for less reactive phenols but increase the risk of side reactions. |
| Time | 4-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Yield | Moderate to High | Highly dependent on the specific phenol and reaction conditions. |
Table 2: General Conditions for N-Alkylation of Amines
| Parameter | Condition | Rationale / Expected Outcome |
| Nucleophile | Primary/Secondary Amine (1.0-2.0 eq.) | Using an excess of the amine can help minimize di-alkylation. |
| Base | K₂CO₃ or Et₃N (2.0-3.0 eq.) | Acts as a scavenger for the HBr generated during the reaction. |
| Solvent | DMF, Acetonitrile, THF | Good solubility for a wide range of amines and the alkylating agent. |
| Temperature | Room Temp. to 80 °C | Gentle heating is often sufficient to drive the reaction to completion. |
| Time | 2-16 hours | Varies with the nucleophilicity of the amine. |
| Yield | Good to Excellent | Typically a high-yielding reaction if over-alkylation is controlled. |
Table 3: General Conditions for C-Alkylation of Diethyl Malonate
| Parameter | Condition | Rationale / Expected Outcome |
| Nucleophile | Diethyl Malonate (1.0 eq.) | Active methylene compound. |
| Base | NaOEt (1.0 eq.) in EtOH or NaH (1.0 eq.) in THF | Strong base required to form the enolate. |
| Solvent | Ethanol (with NaOEt) or THF (with NaH) | The choice of solvent is dictated by the base used. |
| Temperature | 0 °C to Reflux | The enolate is typically formed at a lower temperature, and the alkylation may require heating. |
| Time | 1-12 hours | Monitor for the disappearance of the starting material. |
| Yield | Moderate to Good | Di-alkylation can be a competing reaction. Stoichiometry control is important.[8] |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of a Phenol using Phase-Transfer Catalysis
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
Solvent Addition: Add anhydrous acetonitrile or DMF to the flask.
-
Reagent Addition: Add this compound (1.1 eq.) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation of a Primary Amine
-
Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (2.0 eq.) and potassium carbonate (K₂CO₃, 3.0 eq.) in anhydrous DMF.
-
Reagent Addition: Add a solution of this compound (1.0 eq.) in a small amount of anhydrous DMF dropwise to the stirred mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or heat gently to 50 °C for 2-8 hours, monitoring by TLC until the benzyl bromide is consumed.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 3: General Procedure for C-Alkylation of Diethyl Malonate
-
Preparation of Alkoxide: In a three-neck flask under an inert atmosphere, add sodium metal (1.0 eq.) to anhydrous ethanol and stir until all the sodium has dissolved to form sodium ethoxide.
-
Enolate Formation: Cool the sodium ethoxide solution to 0 °C and add diethyl malonate (1.0 eq.) dropwise. Stir for 30 minutes at 0 °C.
-
Alkylation: Add this compound (1.0 eq.) dropwise to the enolate solution at 0 °C. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours.
-
Workup: Cool the reaction mixture and neutralize with dilute HCl. Remove the ethanol under reduced pressure. Add water and extract the product with diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the product by vacuum distillation or column chromatography.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 3 5-Dibromobenzyl Bromide [lingzhiyuechem.com]
- 8. library2.smu.ca [library2.smu.ca]
- 9. researchgate.net [researchgate.net]
storage and handling precautions for 3,5-Dibromobenzyl bromide
Technical Support Center: 3,5-Dibromobenzyl Bromide
This technical support guide provides essential information on the storage and handling of this compound for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a white to pale yellow crystalline powder with a pungent odor.[1] It serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals, pesticides, and functional materials.[1] Its chemical structure allows for a variety of reactions, making it a versatile building block for complex molecules.[1]
Q2: What are the main hazards associated with this compound?
This compound is corrosive and can cause severe skin burns and eye damage.[2] Inhalation of its dust or vapor may lead to respiratory irritation, causing symptoms like coughing and chest tightness.[1] It is also classified as a hazardous chemical that is toxic to aquatic organisms.[1]
Q3: How should this compound be stored?
It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and heat.[1][3] The compound is sensitive to light and moisture, so exposure to these conditions should be minimized.[1][3] It is recommended to store it segregated from incompatible materials such as oxidants, bases, and amines.[1]
Q4: Is this compound sensitive to moisture?
Yes, it is sensitive to air and humidity, which necessitates storage in a sealed container.[1] Exposure to moisture can lead to hydrolysis, potentially forming hydrogen bromide gas, which is corrosive.
Troubleshooting Guide
Issue 1: The compound has changed color (e.g., darkened) during storage.
-
Possible Cause: Exposure to light or air. This compound is light-sensitive and can degrade upon prolonged exposure.[3]
-
Solution: Ensure the container is opaque or stored in a dark place. Always keep the container tightly sealed when not in use. For future storage, consider flushing the container with an inert gas like nitrogen or argon before sealing.
Issue 2: A reaction with this compound is not proceeding as expected or is giving low yields.
-
Possible Cause 1: Deactivated reagent. The compound may have been deactivated due to improper storage, particularly exposure to moisture.
-
Solution 1: Use a fresh batch of the reagent. Before use, ensure the compound is a free-flowing powder and has not clumped together, which could indicate moisture absorption.
-
Possible Cause 2: Incompatible solvent or reagents. The reactivity of the benzyl bromide group is high, and it can react with certain solvents or nucleophilic impurities.[1]
-
Solution 2: Review the chemical compatibility of all components in your reaction mixture. Ensure your solvent is anhydrous if the reaction is moisture-sensitive.
Issue 3: During a reaction, a precipitate has formed unexpectedly.
-
Possible Cause: The product of the reaction may be insoluble in the reaction solvent at the given temperature. Alternatively, a side reaction may have occurred.
-
Solution: Analyze the precipitate to determine its identity. If it is the desired product, you may need to adjust the solvent system or reaction temperature. If it is an impurity, reaction conditions may need to be optimized to minimize side reactions.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅Br₃ | [1][4] |
| Molecular Weight | 328.83 g/mol | [1][4] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Odor | Pungent | [1] |
| Melting Point | 93-97 °C | [5] |
| Boiling Point | 316.5 °C at 760 mmHg | [5] |
| Solubility | Insoluble in water; soluble in toluene, xylene, chloroform, dichloromethane, diethyl ether, and ethyl acetate. | [1] |
Table 2: Storage and Handling Precautions
| Parameter | Recommendation | Reference |
| Storage Temperature | Cool, dry place. "Flammables area" is also noted. | [1][6] |
| Humidity | Store in a dry environment; moisture sensitive. | [1][3] |
| Light | Store away from light; light sensitive. | [1][3] |
| Ventilation | Store and handle in a well-ventilated area. | [1] |
| Personal Protective Equipment (PPE) | Protective gloves, goggles, and masks. | [1] |
Experimental Protocols
General Protocol for Nucleophilic Substitution using this compound
This protocol describes a general procedure for reacting this compound with a nucleophile (e.g., an amine or alcohol).
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile in an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Reagent Addition: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the flask at room temperature or a reduced temperature (e.g., 0 °C) if the reaction is highly exothermic.
-
Reaction: Stir the reaction mixture at the chosen temperature. Monitor the progress of the reaction by an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water or an appropriate aqueous solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) two to three times.
-
Drying and Concentration: Combine the organic layers, dry over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the pure product.
Mandatory Visualization
Caption: A generalized workflow for a nucleophilic substitution reaction.
References
troubleshooting failed reactions involving 3,5-Dibromobenzyl bromide
Welcome to the technical support center for 3,5-Dibromobenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity considerations for this compound?
A1: this compound possesses two distinct reactive sites: the highly reactive benzylic bromide and the less reactive aryl bromides. The benzylic bromide (-CH₂Br) is susceptible to nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. The two bromine atoms on the aromatic ring are significantly less reactive towards nucleophilic substitution but can readily participate in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1] The electron-withdrawing nature of the bromine atoms on the ring can influence the reactivity of the benzylic position.
Q2: I am observing a complex mixture of products in my reaction. What are the likely side reactions?
A2: The formation of multiple products can arise from several side reactions:
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Over-alkylation: With amine nucleophiles, di- or even tri-alkylation can occur, especially if the product amine is more nucleophilic than the starting amine.
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Elimination: In the presence of strong, non-nucleophilic bases, elimination of HBr from the benzylic position can lead to the formation of a stilbene-type dimer.[1]
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Reaction at Aryl Bromides: Under harsh conditions or with certain catalysts, the aryl bromides may react, leading to a mixture of mono- and di-substituted products.
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Homocoupling: In cross-coupling reactions, homocoupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) can be a significant side reaction.
Q3: How can I effectively purify my product from unreacted this compound and other impurities?
A3: Purification strategies depend on the properties of your desired product.
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Column Chromatography: This is a very effective method for separating the product from unreacted starting material and non-polar byproducts. A silica gel column with a gradient of non-polar to polar solvents (e.g., hexanes/ethyl acetate) is commonly used.
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Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
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Acid-Base Extraction: If your product contains a basic (e.g., amine) or acidic functional group, you can use acid-base extraction to separate it from neutral impurities like the starting material.
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Washing with a Scavenger Resin: Resins functionalized with nucleophiles (e.g., thiols) can be used to "scavenge" and remove unreacted benzyl bromide from the reaction mixture.
Troubleshooting Guides
Nucleophilic Substitution Reactions (e.g., with Amines, Alcohols)
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Poor Nucleophile: The nucleophile is not strong enough to displace the bromide. 2. Steric Hindrance: The nucleophile is too bulky. 3. Low Reaction Temperature: The reaction is too slow at the current temperature. 4. Inadequate Solvent: The solvent is not suitable for an Sₙ2 reaction (e.g., protic solvent). | 1. Use a stronger nucleophile or a more reactive form (e.g., deprotonate an alcohol to the more nucleophilic alkoxide with a base like NaH or K₂CO₃). 2. Consider a less hindered nucleophile if possible. 3. Increase the reaction temperature. Monitor for side reactions. 4. Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to accelerate the Sₙ2 reaction. |
| Formation of Multiple Products (Over-alkylation) | Excess of this compound or reactive product: The initial product is reacting further with the starting material. | 1. Use a slight excess of the nucleophile. 2. Add the this compound slowly to the reaction mixture containing the nucleophile to maintain a low concentration of the electrophile. 3. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. |
| Product Decomposition | Harsh reaction conditions: High temperatures or strong bases can lead to degradation. | 1. Use milder reaction conditions. Consider a weaker base or lower temperature. 2. Protect sensitive functional groups on your nucleophile if necessary. |
Suzuki Cross-Coupling Reactions
| Problem | Potential Cause | Suggested Solution |
| Low Yield | 1. Inactive Catalyst: The palladium catalyst is not active. 2. Inappropriate Base or Solvent: The base is not strong enough, or the solvent system is not optimal. 3. Poor Quality Boronic Acid: The boronic acid has decomposed. 4. Reaction at only one aryl bromide position. | 1. Ensure an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. Use a fresh, high-quality palladium catalyst and ligand. Consider a pre-catalyst. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., toluene/water, dioxane/water, DMF). 3. Use fresh, high-purity boronic acid. 4. To achieve disubstitution, use a higher equivalent of boronic acid and catalyst, and potentially a higher reaction temperature and longer reaction time. |
| Significant Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. | 1. Thoroughly degas all solvents and the reaction mixture before adding the catalyst. 2. Maintain a strict inert atmosphere throughout the reaction. |
| No Reaction at the Aryl Bromide Positions | Reaction conditions are too mild. The C(sp²)-Br bond is stronger than the C(sp³)-Br bond. | 1. Increase the reaction temperature. 2. Use a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). |
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-3,5-dibromoaniline
This protocol describes the reaction of this compound with a primary amine.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (solvent)
Procedure:
-
To a round-bottom flask, add this compound and acetonitrile.
-
Add aniline and potassium carbonate to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, filter the solid potassium carbonate.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Quantitative Data:
| Nucleophile | Product | Yield (%) | Reaction Time (h) |
| Aniline | N-(3,5-Dibromobenzyl)aniline | ~85-95% | 12-24 |
| Morpholine | 4-(3,5-Dibromobenzyl)morpholine | ~90-98% | 12-24 |
Protocol 2: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol details the Suzuki-Miyaura cross-coupling reaction at one of the aryl bromide positions.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
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Toluene and Water (4:1 mixture)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound, phenylboronic acid, and potassium carbonate in the toluene/water solvent mixture.
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the palladium(II) acetate and triphenylphosphine catalyst system.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Arylboronic Acid | Product | Yield (%) | Reaction Time (h) |
| Phenylboronic acid | 3-Bromo-5-phenylbenzyl bromide | ~70-85% | 12-24 |
| 4-Methoxyphenylboronic acid | 3-Bromo-5-(4-methoxyphenyl)benzyl bromide | ~75-90% | 12-24 |
Visualizations
Caption: Troubleshooting workflow for low yield in nucleophilic substitution reactions.
Caption: General experimental workflow for a Suzuki coupling reaction.
References
preventing decomposition of 3,5-Dibromobenzyl bromide during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3,5-Dibromobenzyl bromide during its synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the common method of free-radical bromination of 3,5-dibromotoluene (Wohl-Ziegler reaction).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Decomposition of the product during reaction or workup. 3. Sub-optimal reaction conditions. | 1. Monitor the reaction progress using TLC or GC to ensure completion. 2. Maintain a low concentration of bromine during the reaction. Use N-bromosuccinimide (NBS) as the bromine source.[1][2] Avoid high temperatures and prolonged reaction times. 3. Optimize the molar ratio of reactants, initiator concentration, and reaction temperature. |
| Formation of Multiple Brominated Byproducts | 1. Over-bromination: Formation of 3,5-dibromobenzal bromide (dibrominated at the benzylic position). 2. Aromatic Bromination: Bromination on the benzene ring. | 1. Use a stoichiometric amount of NBS. Continuous or portion-wise addition of NBS can help maintain a low bromine concentration and minimize over-bromination.[3] 2. Use a non-polar solvent like carbon tetrachloride or cyclohexane. Avoid protic or highly polar solvents which can promote ionic reactions. Ensure the reaction is carried out in the absence of Lewis acids. |
| Presence of 3,5-Dibromobenzyl alcohol as an Impurity | Hydrolysis: The product is sensitive to moisture and can hydrolyze to the corresponding alcohol, especially during aqueous workup.[4] | 1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Minimize the duration of the aqueous workup and use cold water. 4. If possible, use a non-aqueous workup. |
| Formation of 3,5-Dibromobenzaldehyde as an Impurity | Oxidation: The product can be oxidized to the corresponding aldehyde, particularly if exposed to air and light for extended periods. | 1. Store the crude and purified product under an inert atmosphere. 2. Protect the reaction and the product from light. 3. Use freshly purified solvents to remove any oxidizing impurities. |
| Reaction Fails to Initiate or Proceeds Slowly | 1. Inactive radical initiator. 2. Insufficient energy input (heat or light). 3. Presence of radical inhibitors. | 1. Use a fresh batch of radical initiator (e.g., AIBN or benzoyl peroxide). 2. Ensure the reaction is heated to the appropriate temperature for the chosen initiator, or provide sufficient UV irradiation. 3. Purify the starting material (3,5-dibromotoluene) and solvent to remove any potential inhibitors. |
| Product Decomposes During Purification | 1. Thermal Decomposition: The product may be unstable at elevated temperatures during distillation. 2. Hydrolysis on Silica Gel: The acidic nature of silica gel can promote hydrolysis during column chromatography. | 1. Purify by recrystallization from a suitable solvent (e.g., hexane, heptane) if possible. This is often the preferred method for solid products. 2. If column chromatography is necessary, use a non-polar eluent and consider neutralizing the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent. |
| Product Discolors (turns yellow/brown) Upon Storage | Decomposition: Exposure to air, light, and moisture can lead to the formation of colored impurities over time.[4] | 1. Store the purified this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen).[4] 2. Store in a cool, dark place, preferably in a refrigerator or freezer. 3. For long-term storage, consider dissolving the product in a dry, non-polar solvent and storing the solution. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and effective method is the Wohl-Ziegler reaction, which involves the free-radical bromination of 3,5-dibromotoluene at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator.[2][5][6]
Q2: What are the primary decomposition pathways for this compound?
A2: The primary decomposition pathways are:
-
Hydrolysis: Reaction with water to form 3,5-dibromobenzyl alcohol. This is a common issue, especially during aqueous workup procedures.[4]
-
Oxidation: Conversion to 3,5-dibromobenzaldehyde, which can be promoted by exposure to air and light.
-
Nucleophilic Substitution: As a reactive benzyl bromide, it can react with various nucleophiles. This is the basis of its utility in synthesis but can be a decomposition pathway if unintended nucleophiles are present.[4]
Q3: How can I minimize the formation of the over-brominated byproduct, 3,5-dibromobenzal bromide?
A3: The key is to maintain a low concentration of molecular bromine throughout the reaction. This can be achieved by:
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Using N-bromosuccinimide (NBS) as the brominating agent, which generates bromine in situ at a low and controlled rate.[1][6]
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Using a stoichiometric amount of NBS relative to the 3,5-dibromotoluene.
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Adding the NBS portion-wise or as a slurry over the course of the reaction.[3]
Q4: What are the ideal storage conditions for this compound to ensure its stability?
A4: To ensure long-term stability, this compound should be stored under the following conditions:
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Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation and hydrolysis from atmospheric moisture.[4]
-
Low Temperature: Keep in a cool environment, such as a refrigerator or freezer.
-
Protection from Light: Store in an amber or opaque container to prevent photochemical decomposition.[4]
-
Dry Conditions: Ensure the container is tightly sealed to prevent moisture ingress.[4]
Q5: Can I purify this compound by distillation?
A5: While distillation is a common purification technique, it may not be ideal for this compound due to its potential for thermal decomposition at elevated temperatures. Recrystallization from a non-polar solvent like hexane or heptane is generally a safer and more effective method for this solid compound.
Experimental Protocols
Synthesis of this compound via Wohl-Ziegler Bromination
This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.
Materials:
-
3,5-Dibromotoluene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous Carbon Tetrachloride (CCl₄) or Cyclohexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dibromotoluene (1.0 eq) in anhydrous carbon tetrachloride or cyclohexane.
-
Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN or BPO (0.02-0.05 eq) to the solution.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen). The reaction can also be initiated by UV irradiation.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide is floating on the surface of the reaction mixture.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with cold water and then with a saturated sodium bicarbonate solution to remove any remaining HBr.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from hexane.
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Experimental workflow for this compound synthesis.
References
- 1. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. 3 5-Dibromobenzyl Bromide [lingzhiyuechem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Wohl-Ziegler Reaction [organic-chemistry.org]
Technical Support Center: Scale-Up Synthesis of 3,5-Dibromobenzyl Bromide Derivatives
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 3,5-Dibromobenzyl bromide and its derivatives. Below, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to address common challenges encountered during laboratory and industrial-scale production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient radical initiation. 4. Degradation of the product during workup. | 1. Monitor the reaction by TLC or GC to ensure completion. Consider extending the reaction time. 2. Optimize the reaction temperature. For radical brominations, temperatures are typically between 60-80°C. 3. Ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and used in the correct molar ratio. For photochemical initiation, ensure the light source is of appropriate wavelength and intensity. 4. Avoid high temperatures during solvent removal and purification. Use milder workup conditions where possible. |
| High Levels of Dibrominated (3,5-Dibromobenzal Bromide) and Tribrominated By-products | 1. Over-bromination due to high local concentration of the brominating agent. 2. Extended reaction time after consumption of the starting material. 3. Use of an excessive amount of brominating agent. | 1. Use a controlled addition of the brominating agent (e.g., N-bromosuccinimide - NBS) over time to maintain a low concentration. Continuous flow reactors are particularly effective for this. 2. Carefully monitor the reaction progress and stop the reaction once the starting material (3,5-dibromotoluene) is consumed. 3. Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the brominating agent.[1] |
| Formation of Ring-Brominated Impurities | 1. Presence of Lewis acid catalysts. 2. Use of elemental bromine without a radical initiator, which can favor electrophilic aromatic substitution. | 1. Ensure all glassware is free of acidic residues. Some catalysts used for other reactions can promote ring bromination.[2] 2. When using Br₂, ensure a radical initiator or light source is used to promote benzylic bromination over aromatic bromination. |
| Difficulties in Product Purification | 1. Co-crystallization of the product with dibrominated by-products. 2. Oily product that is difficult to crystallize. 3. Thermal instability of the product during distillation. | 1. Employ a multi-step purification process: first, a wash with a non-polar solvent to remove some impurities, followed by recrystallization from a mixed solvent system (e.g., ethyl acetate/hexane, chloroform/methanol).[3] 2. If the product is an oil, consider converting a small sample to a solid derivative for characterization. For purification, column chromatography may be necessary, although it can be challenging on a large scale.[4] 3. Avoid high-temperature distillation. Vacuum distillation can be an option if the product is sufficiently stable.[4] For larger scales, crystallization is the preferred method of purification.[3][5] |
| Reaction Stalls or Does Not Initiate | 1. Inactive radical initiator. 2. Presence of radical inhibitors in the starting materials or solvent. 3. Insufficient energy for initiation (e.g., low temperature or inadequate light source). | 1. Use a fresh batch of radical initiator. 2. Ensure high-purity, peroxide-free solvents and starting materials. 3. Increase the reaction temperature or use a more intense light source for photochemical reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common laboratory method is the radical bromination of 3,5-dibromotoluene using a brominating agent like N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a suitable solvent like carbon tetrachloride (though less favored now due to toxicity), acetonitrile, or cyclohexane.[6] The reaction is typically initiated by heat or UV light.
Q2: What are the main challenges in scaling up this synthesis?
A2: The primary challenges during scale-up include:
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Selectivity: Controlling the reaction to favor the mono-brominated product over di- and tri-brominated by-products is crucial and becomes more difficult at larger scales.[7]
-
Heat Management: The reaction can be exothermic, requiring careful temperature control to prevent runaway reactions and the formation of side products.
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Safety: Handling large quantities of bromine or brominating agents is hazardous. These substances are corrosive and toxic.[8][9] Hydrogen bromide (HBr) gas is also evolved as a by-product, which needs to be scrubbed.
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Purification: Isolating the pure product from by-products and unreacted starting material can be challenging on a large scale, often requiring optimized crystallization procedures.[3]
Q3: What are the advantages of using a continuous flow reactor for this synthesis?
A3: Continuous flow reactors offer several advantages for benzylic brominations:
-
Improved Safety: The small reaction volume at any given time minimizes the risk of runaway reactions. Hazardous reagents can be generated in-situ and used immediately.[10][11]
-
Enhanced Selectivity: Precise control over reaction time, temperature, and stoichiometry leads to higher selectivity for the desired mono-brominated product.[1]
-
Scalability: Scaling up production is a matter of running the reactor for a longer duration, which is more straightforward than increasing the size of a batch reactor.[1]
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Efficiency: They often allow for higher throughput and can reduce solvent usage, leading to a lower process mass intensity (PMI).[10]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored using techniques such as:
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Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of the starting material and the formation of the product.
-
Gas Chromatography (GC): Provides quantitative data on the relative amounts of starting material, product, and by-products. This is a common method for purity assessment in industrial settings.[3]
-
High-Performance Liquid Chromatography (HPLC): Can also be used for quantitative analysis, particularly for less volatile derivatives.
Q5: What are the key safety precautions to take during the scale-up synthesis?
A5: Safety is paramount. Key precautions include:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For large-scale operations involving bromine, respiratory protection may be necessary.[9]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood or a dedicated, contained environment to avoid inhalation of corrosive HBr gas and brominating agent vapors.[4]
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Scrubbing System: Use a scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize the HBr gas produced during the reaction.
-
Emergency Preparedness: Have emergency showers, eyewash stations, and appropriate spill kits readily available. Ensure a plan is in place for handling accidental releases.[9]
Quantitative Data Presentation
The following tables summarize typical reaction parameters and outcomes for benzylic bromination reactions. Note that optimal conditions for this compound should be determined experimentally.
Table 1: Comparison of Brominating Agents for Benzylic Bromination
| Brominating Agent | Typical Substrate | Solvent | Initiator | Temperature (°C) | Time (h) | Yield (%) | Key Advantages/Disadvantages |
| N-Bromosuccinimide (NBS) | Toluene derivatives | Acetonitrile | Light (CFL) | 20-60 | 0.2-1 | 80-95[1] | Advantages: Solid, easy to handle, high selectivity. Disadvantages: Can be costly for large scale, succinimide by-product to be removed. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Toluene derivatives | Dichloromethane | ZrCl₄ | Reflux | 2 | ~90[2] | Advantages: Cost-effective, two bromine atoms per molecule, reduced imide by-products.[2] Disadvantages: Requires a catalyst for high selectivity. |
| Elemental Bromine (Br₂) | p-Bromotoluene | None (neat) or o-dichlorobenzene | Heat | 120-160 | 3-5 | ~60 (after recrystallization)[3][12] | Advantages: Low cost. Disadvantages: Highly corrosive and hazardous to handle, can lead to more side products without careful control. |
Table 2: Recrystallization Solvents for Purification of Bromobenzyl Bromides
| Compound | Solvent System | Purity Achieved | Reference |
| p-Bromobenzyl bromide | Methanol (50%) + Chloroform (25%) + Ethyl Acetate (25%) | 98.4% | [5] |
| p-Bromobenzyl bromide | Ethyl acetate + Chloroform + Methanol | >99% | [3] |
| p-Bromobenzyl bromide | Ethyl acetate + Chloroform + Ether | >99% | [3] |
| p-Bromobenzyl bromide | Chloroform + Methanol + Acetone | >99% | [3] |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via Radical Bromination
This protocol is a representative procedure for the synthesis of this compound on a laboratory scale, with considerations for scale-up.
Materials:
-
3,5-Dibromotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile (anhydrous)
-
Hexane
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3,5-dibromotoluene (1.0 eq) and anhydrous acetonitrile.
-
Reagent Addition: Add N-bromosuccinimide (1.05 eq) to the mixture.
-
Initiation: Add a catalytic amount of AIBN (0.02 eq).
-
Reaction: Heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere. Monitor the reaction progress by GC or TLC. The reaction is typically complete within 2-4 hours.
-
Workup - Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath. The succinimide by-product will precipitate. Filter the solid and wash it with a small amount of cold acetonitrile.
-
Workup - Quenching and Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to quench any remaining bromine species), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethyl acetate/hexane mixture, to yield pure this compound as a white to pale yellow solid.[8]
Visualizations
Diagram 1: General Synthesis Workflow
This diagram illustrates the overall process from the starting material to the final purified product.
Caption: Workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
This diagram provides a logical flow for troubleshooting low product yield in the benzylic bromination reaction.
Caption: Troubleshooting guide for low yield in benzylic bromination.
Diagram 3: Simplified VEGFR Signaling Pathway
Derivatives of this compound are often used to synthesize kinase inhibitors. This diagram shows a simplified Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, a common target in cancer therapy.[13][14]
Caption: Simplified VEGFR signaling pathway and the action of a kinase inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. CN100543003C - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN1648114A - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2003055833A1 - Process for thermal benzylic bromination - Google Patents [patents.google.com]
- 8. 3 5-Dibromobenzyl Bromide [lingzhiyuechem.com]
- 9. youtube.com [youtube.com]
- 10. Continuous photochemical benzylic bromination using in situ generated Br 2 : process intensification towards optimal PMI and throughput - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03662H [pubs.rsc.org]
- 11. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CA1049560A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]
- 13. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
managing lachrymatory effects of 3,5-Dibromobenzyl bromide
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the lachrymatory and hazardous effects of 3,5-Dibromobenzyl bromide during laboratory experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues and questions that may arise during the handling and use of this compound.
FAQs: General Handling and Safety
-
What are the primary hazards of this compound? this compound is a lachrymatory agent, meaning it causes tearing and irritation to the eyes.[1] It is also corrosive and can cause severe skin burns and eye damage.[2][3] Inhalation of its dust or vapor can irritate the respiratory tract, leading to coughing and chest tightness.[2]
-
What personal protective equipment (PPE) is required when handling this compound? A comprehensive PPE strategy is mandatory. This includes chemical splash goggles and a face shield, a lab coat, and chemical-resistant gloves.[4] For handling outside of a certified chemical fume hood or in case of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4] Double gloving is recommended.[4]
-
How should this compound be stored? Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and metals.[2][4] The storage area should be designated for corrosive materials.[4]
Troubleshooting: During Experimental Use
-
I can smell a pungent odor while working with this compound in the fume hood. What should I do? A pungent odor indicates potential exposure. Immediately ensure the fume hood sash is at the proper height. If the odor persists, stop your work, secure the reaction, and move to a safe location. Alert your supervisor or safety officer. You may need to evacuate the immediate area. Do not re-enter until the area has been assessed and deemed safe.
-
My eyes have started to tear up and sting while setting up my reaction. What is the immediate first aid? Move away from the source of exposure immediately. Proceed to the nearest emergency eyewash station and flush your eyes with copious amounts of water for at least 15 minutes, holding your eyelids open.[5][6][7] Remove contact lenses if you are wearing them.[6][7] Seek immediate medical attention after flushing.
-
I accidentally spilled a small amount of this compound powder on my gloved hand. What is the correct procedure? Immediately remove the contaminated glove using the proper technique to avoid skin contact. Wash your hands thoroughly with soap and water. If any powder came into contact with your skin, wash the affected area for at least 15 minutes and seek medical advice.[8] Dispose of the contaminated glove as hazardous waste.[4]
-
There has been a small spill of this compound powder inside the chemical fume hood. How do I clean it up? Ensure you are wearing the appropriate PPE, including double gloves, goggles, a face shield, and a lab coat. Cover the spill with an inert absorbent material like sand, earth, or vermiculite.[9] Carefully sweep up the mixture and place it in a sealed, labeled container for hazardous waste disposal.[2][9] Decontaminate the area with a suitable solvent (e.g., isopropanol) followed by soap and water, ensuring all cleaning materials are also disposed of as hazardous waste.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₅Br₃ | [2] |
| Molecular Weight | 328.83 g/mol | [2] |
| Appearance | White to pale yellow crystalline powder with a pungent odor. | [2] |
| Melting Point | 93-97 °C | |
| Boiling Point | 316.5°C at 760 mmHg | |
| Solubility | Insoluble in water; soluble in organic solvents like toluene, xylene, chloroform, dichloromethane, diethyl ether, and ethyl acetate. | [2] |
| Occupational Exposure Limits (OELs) | No specific OELs have been established. Handle as a potent lachrymator and corrosive agent with stringent engineering controls to minimize exposure. | |
| Recommended Glove Types | Chemical-resistant gloves such as Butyl rubber or Viton® are recommended. Always consult the glove manufacturer's specific chemical resistance data. | [4] |
Experimental Protocols
Protocol for Safe Handling and Use of this compound
-
Preparation and PPE:
-
Before starting any work, ensure you have read and understood the Safety Data Sheet (SDS).
-
Work exclusively in a certified chemical fume hood with the sash at the lowest practical height.
-
Don the required PPE: chemical splash goggles, face shield, lab coat, and double-layered chemical-resistant gloves (e.g., Butyl rubber or Viton®).
-
-
Weighing and Dispensing:
-
Weigh the solid this compound in a tared, sealed container within the fume hood to prevent dust inhalation.
-
Alternatively, use a containment system such as a glove bag or a balance with a draft shield inside the fume hood.
-
Use dedicated spatulas and weighing boats. Decontaminate them with a suitable solvent after use.
-
-
Reaction Setup:
-
Set up your reaction apparatus within the fume hood, ensuring all joints are properly sealed.
-
If the reaction is to be heated, use a well-controlled heating mantle and a condenser to prevent the escape of volatile materials.
-
Add the this compound to the reaction vessel slowly and carefully.
-
-
Reaction Work-up and Product Isolation:
-
Quench the reaction carefully in the fume hood. Be aware of any potential exothermic reactions.
-
Perform all extractions and solvent removal steps within the fume hood.
-
-
Waste Disposal:
-
All solid and liquid waste contaminated with this compound must be collected in a designated, labeled hazardous waste container.[4]
-
Contaminated PPE, weighing papers, and cleaning materials must also be disposed of as hazardous waste.
-
-
Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with the chemical using a suitable solvent, followed by soap and water.[10]
-
Dispose of all cleaning materials as hazardous waste.
-
Visualizations
Caption: Standard workflow for handling this compound.
Caption: Emergency response plan for spills or personal exposure.
References
- 1. cfsdocs.blob.core.windows.net [cfsdocs.blob.core.windows.net]
- 2. fishersci.com [fishersci.com]
- 3. 3 5-Dibromobenzyl Bromide [lingzhiyuechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. starlabgroup.com [starlabgroup.com]
- 7. triumvirate.com [triumvirate.com]
- 8. nj.gov [nj.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
Technical Support Center: Work-up Procedures for Reactions Containing 3,5-Dibromobenzyl Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dibromobenzyl bromide.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider during a reaction work-up?
A1: this compound is a white to pale yellow crystalline powder with a pungent odor.[1] It is insoluble in water but soluble in common organic solvents like toluene, chloroform, dichloromethane, diethyl ether, and ethyl acetate.[1] Its high reactivity is due to the benzyl bromide functional group.[1] It is sensitive to air and humidity, which can lead to hydrolysis.[1] Additionally, it is classified as a corrosive substance that can cause severe skin burns and eye damage, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2]
Q2: What is a standard quenching and extractive work-up procedure for a reaction involving this compound?
A2: A typical work-up involves quenching the reaction mixture, followed by extraction to separate the desired product from water-soluble impurities. The organic layer is then washed, dried, and concentrated. For instance, after a reaction, the mixture can be diluted with an organic solvent like ethyl acetate or diethyl ether. This is followed by washing with an aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts, and then with brine (saturated NaCl solution) to reduce the solubility of organic compounds in the aqueous layer.[3] The organic layer is subsequently dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Q3: How can I remove unreacted this compound from my crude product?
A3: Unreacted this compound can often be removed through several methods:
-
Aqueous Washes: If the product has different solubility properties, washing the organic layer with a suitable aqueous solution can help.
-
Scavenger Resins or Reagents: Adding a scavenger, such as triethylamine, can convert the excess benzyl bromide into a water-soluble quaternary ammonium salt, which can then be removed by aqueous extraction.[3]
-
Column Chromatography: This is a very effective method for separating the product from unreacted this compound, especially if they have different polarities.[3]
-
Crystallization: If your product is a solid, crystallization from a suitable solvent system can be an effective purification method.
Q4: What are common side products in reactions with this compound and how can I minimize their formation?
A4: A common side product is 3,5-dibromobenzyl alcohol, which forms from the hydrolysis of this compound. This can occur if there is moisture in the reaction or during the work-up.[1][4] To minimize its formation, ensure that all glassware is dry and use anhydrous solvents. Another potential side reaction is elimination, especially in the presence of a strong, sterically hindered base.[1]
Troubleshooting Guides
Issue 1: The crude product is an oil or discolored, even after removing the solvent.
| Possible Cause | Troubleshooting Steps |
| Residual Solvent | Ensure the product is thoroughly dried under high vacuum. |
| Colored Impurities | Consider treating the dissolved crude product with activated carbon before filtration. |
| Presence of Side Products | Purify the product using column chromatography. |
Issue 2: Difficulty in separating the product from unreacted this compound by column chromatography.
| Possible Cause | Troubleshooting Steps |
| Similar Polarity | Optimize the solvent system for column chromatography. A non-polar solvent system (e.g., hexane/ethyl acetate) is a good starting point.[3] |
| Co-elution | If the spots are very close on TLC, try a different solvent system or consider using a different stationary phase for chromatography (e.g., alumina instead of silica gel). |
Issue 3: Low yield of the desired product.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using TLC to ensure it has gone to completion before starting the work-up. |
| Hydrolysis of Starting Material | Use anhydrous conditions for the reaction. |
| Product Loss During Work-up | Ensure thorough extraction of the aqueous layer with an organic solvent. |
Data Presentation
Table 1: Illustrative Purification Strategies for a Hypothetical Product from a Reaction with this compound
| Purification Method | Conditions/Solvent System | Expected Outcome | Notes |
| Column Chromatography | Silica gel, Hexane/Ethyl Acetate (9:1) | Good separation of a non-polar product from polar impurities. | Unreacted this compound is relatively non-polar. |
| Column Chromatography | Silica gel, Dichloromethane/Methanol (98:2) | Effective for more polar products. | May require careful optimization to separate from polar side products. |
| Recrystallization | Ethanol/Water | High purity crystalline product if impurities have different solubilities. | Requires the product to be a solid at room temperature. |
| Preparative TLC | Same solvent system as analytical TLC | Isolation of a small amount of pure product for characterization. | Not suitable for large-scale purification. |
Note: The conditions provided are illustrative examples and should be optimized for each specific reaction product.
Experimental Protocols
Protocol 1: General Extractive Work-up
-
Quenching: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching solution (e.g., water, saturated ammonium chloride, or saturated sodium bicarbonate).
-
Dilution: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
Phase Separation: Transfer the mixture to a separatory funnel.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
Water or 1M HCl (if the reaction was basic).
-
Saturated aqueous sodium bicarbonate solution (to neutralize any acid).
-
Brine (to reduce the water content in the organic layer).
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system for column chromatography by running thin-layer chromatography (TLC) of the crude product. The ideal Rf value for the desired product is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 3,5-Dibromobenzyl Bromide and Benzyl Bromide
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of chemical intermediates is paramount for efficient synthesis and process optimization. This guide provides an objective comparison of the reactivity of 3,5-dibromobenzyl bromide and its unsubstituted counterpart, benzyl bromide, supported by established chemical principles and a proposed experimental framework for direct comparison.
The reactivity of benzyl halides is significantly influenced by the electronic nature of substituents on the aromatic ring. In the case of this compound, the two bromine atoms act as electron-withdrawing groups, which has a profound effect on the reaction kinetics and mechanism compared to the unsubstituted benzyl bromide.[1] This difference in reactivity is critical in the context of nucleophilic substitution reactions, a cornerstone of many synthetic pathways in pharmaceutical and materials science.
Theoretical Underpinnings of Reactivity
The primary mode of reaction for benzyl halides is nucleophilic substitution, which can proceed through either an S(_N)1 or S(_N)2 mechanism. The stability of the carbocation intermediate is a key factor in S(_N)1 reactions, while steric hindrance and the electrophilicity of the benzylic carbon are crucial for S(_N)2 pathways.[2][3][4]
-
Benzyl Bromide: The unsubstituted benzene ring in benzyl bromide provides moderate stabilization for a potential benzylic carbocation through resonance.[5] This allows it to react via both S(_N)1 and S(_N)2 pathways, depending on the reaction conditions (nucleophile strength, solvent, etc.).
-
This compound: The two bromine atoms on the benzene ring are strongly electron-withdrawing due to their inductive effect. This destabilizes the formation of a positive charge on the benzylic carbon, making the formation of a carbocation intermediate less favorable. Consequently, this compound is expected to be less reactive in S(_N)1 reactions compared to benzyl bromide. Conversely, the electron-withdrawing nature of the bromine atoms increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This suggests that this compound may exhibit enhanced reactivity under S(_N)2 conditions.
Comparative Reactivity Data
| Compound | Expected S(_N)1 Reactivity | Expected S(_N)2 Reactivity | Key Influencing Factors |
| Benzyl Bromide | Moderate | Moderate | Resonance stabilization of the carbocation. |
| This compound | Low | High | Inductive electron withdrawal by two bromine atoms destabilizes the carbocation and increases the electrophilicity of the benzylic carbon.[1] |
Experimental Protocol for Reactivity Comparison
To empirically determine the relative reactivity, a competitive reaction experiment can be designed. This protocol is based on established methods for comparing the reactivity of alkyl halides.[10][11][12][13]
Objective: To determine the relative reactivity of this compound and benzyl bromide towards a common nucleophile under S(_N)2 conditions.
Materials:
-
This compound
-
Benzyl bromide
-
Sodium iodide
-
Acetone (anhydrous)
-
Internal standard (e.g., naphthalene)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare equimolar solutions of this compound and benzyl bromide in anhydrous acetone.
-
Prepare a solution of sodium iodide in anhydrous acetone.
-
Prepare a solution of the internal standard in anhydrous acetone.
-
-
Reaction Setup:
-
In a reaction vessel, combine equal volumes of the this compound and benzyl bromide solutions.
-
Add a known amount of the internal standard solution.
-
Initiate the reaction by adding the sodium iodide solution. The amount of sodium iodide should be less than the total molar amount of the benzyl bromides to ensure a competitive environment.
-
-
Reaction Monitoring and Analysis:
-
At specific time intervals (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a large volume of water.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extract by GC-MS to determine the relative concentrations of the remaining this compound and benzyl bromide, as well as the corresponding iodide products.
-
-
Data Analysis:
-
Calculate the percentage of each reactant consumed over time.
-
The compound that is consumed more rapidly is the more reactive species under these conditions.
-
Relative rate constants can be determined by analyzing the kinetic data.
-
Visualizing the Reaction Pathway
The following diagram illustrates the general S(_N)2 reaction mechanism applicable to both benzyl bromide and its dibrominated derivative.
Caption: Generalized S(_N)2 reaction mechanism.
Logical Workflow for Reactivity Assessment
The process of comparing the reactivity of these two compounds follows a logical progression from theoretical understanding to experimental verification.
References
- 1. 3 5-Dibromobenzyl Bromide [lingzhiyuechem.com]
- 2. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. web.viu.ca [web.viu.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solved 21 EXPERIMENT 21 Reactivities of Alkyl Halides | Chegg.com [chegg.com]
- 11. Relative Reactivity Of Alkyl Halides - 1435 Words | Bartleby [bartleby.com]
- 12. scribd.com [scribd.com]
- 13. m.youtube.com [m.youtube.com]
Comparative Guide to Analytical Methods for Quantifying 3,5-Dibromobenzyl Bromide
For researchers, scientists, and professionals in drug development, the accurate quantification of reagents and intermediates is paramount. 3,5-Dibromobenzyl bromide is a key building block in the synthesis of various pharmaceutical compounds and functional materials. This guide provides a comparative overview of suitable analytical methods for its quantification, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information presented is based on established methods for structurally similar compounds, providing a strong foundation for developing and validating specific protocols for this compound.
Comparison of Analytical Methods
The two primary chromatographic techniques suitable for the quantification of this compound are GC-MS and HPLC with UV detection. Each method offers distinct advantages and is suited to different analytical requirements.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique, ideal for the analysis of volatile and thermally stable compounds like this compound. Its high resolution and the specificity of mass spectrometric detection allow for excellent separation from matrix components and unambiguous identification.
High-Performance Liquid Chromatography (HPLC) offers versatility and is particularly useful for less volatile or thermally labile compounds. While this compound is amenable to GC, HPLC provides an alternative that may be more readily available in some laboratories. Coupled with a UV detector, it can provide reliable quantification.
The following table summarizes the key performance parameters for these two methods, based on data from closely related benzyl bromide compounds.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on partitioning between a mobile and stationary phase, detection by UV absorbance. |
| Limit of Detection (LOD) | Estimated in the low ppm range (e.g., ~6.6 ppm for benzyl bromide).[1][2] | Estimated in the low ppm range. |
| Limit of Quantification (LOQ) | Estimated in the low to mid ppm range (e.g., ~19.9 ppm for benzyl bromide).[1][2] | Estimated in the low to mid ppm range. |
| Linearity | Excellent, with R² values typically >0.99. | Good, with R² values typically >0.99. |
| Accuracy (% Recovery) | High, typically within 95-105%.[1] | High, typically within 95-105%. |
| Precision (%RSD) | High, with RSD values typically <5%.[1] | High, with RSD values typically <5%. |
| Sample Throughput | Moderate, with typical run times of 15-30 minutes. | Moderate to high, with run times of 10-20 minutes. |
| Instrumentation | Requires a Gas Chromatograph coupled to a Mass Spectrometer. | Requires a High-Performance Liquid Chromatograph with a UV Detector. |
| Primary Advantages | High specificity and sensitivity, definitive identification. | Wide applicability, robust, common in analytical labs. |
| Primary Disadvantages | Requires the analyte to be volatile and thermally stable. | Potentially lower sensitivity and specificity than GC-MS. |
Experimental Protocols
Detailed methodologies for both GC-MS and HPLC are provided below. These protocols are adapted from established methods for similar compounds and should be validated for the specific matrix containing this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is adapted from a validated procedure for the determination of benzyl bromide.[1][2]
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample matrix containing this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as cyclohexane or toluene.
-
Prepare a series of calibration standards of this compound in the same solvent, covering the expected concentration range of the samples.
2. GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Split/splitless injector, operated in split mode (e.g., 10:1).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL.
-
MS System: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 328, 249, 170).
3. Data Analysis:
-
Quantify this compound by comparing the peak area of the target ion in the sample to the calibration curve generated from the standards.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is based on a reverse-phase HPLC method for 4-bromobenzyl bromide.[3]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample matrix containing this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Prepare a series of calibration standards of this compound in the mobile phase, covering the expected concentration range of the samples.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis detector set to an appropriate wavelength for this compound (e.g., 220 nm).
3. Data Analysis:
-
Quantify this compound by comparing the peak area in the sample chromatogram to the calibration curve generated from the standards.
Visualizing the Workflow
To aid in understanding the analytical processes, the following diagrams illustrate the workflows for both the GC-MS and HPLC methods.
References
A Comparative Guide to the Spectroscopic Identification of 3,5-Dibromobenzyl Bromide Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for products derived from three common reactions of 3,5-dibromobenzyl bromide: nucleophilic substitution with cyanide, Williamson ether synthesis, and a Grignard reaction. It also presents an alternative synthetic route for each target compound, offering a comprehensive overview for researchers engaged in organic synthesis and drug development. Detailed experimental protocols and spectroscopic data are provided to facilitate the identification and characterization of these compounds.
Nucleophilic Substitution: Synthesis of (3,5-Dibromophenyl)acetonitrile
The reaction of this compound with sodium cyanide provides a direct route to (3,5-dibromophenyl)acetonitrile, a valuable intermediate for the synthesis of various pharmaceuticals.
Primary Synthesis: From this compound
Caption: Reaction of this compound with NaCN.
Alternative Synthesis: From 3,5-Dibromobenzaldehyde
An alternative pathway to (3,5-dibromophenyl)acetonitrile involves the conversion of 3,5-dibromobenzaldehyde to an oxime, followed by dehydration.
Caption: Alternative synthesis via 3,5-Dibromobenzaldehyde oxime.
Experimental Protocols
Protocol 1: Synthesis of (3,5-Dibromophenyl)acetonitrile from this compound
A solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO) is added dropwise to a stirred suspension of sodium cyanide (1.2 eq) in DMSO at room temperature. The reaction mixture is stirred for 12 hours, after which it is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: Synthesis of (3,5-Dibromophenyl)acetonitrile from 3,5-Dibromobenzaldehyde
Step 1: Synthesis of 3,5-Dibromobenzaldehyde oxime To a solution of 3,5-dibromobenzaldehyde (1.0 eq) in pyridine, hydroxylamine hydrochloride (1.5 eq) is added, and the mixture is stirred at room temperature for 3 hours. The reaction mixture is then poured into water, and the resulting precipitate is filtered, washed with water, and dried to yield the oxime.
Step 2: Dehydration of 3,5-Dibromobenzaldehyde oxime The 3,5-dibromobenzaldehyde oxime (1.0 eq) is heated in acetic anhydride (5.0 eq) at reflux for 2 hours. The mixture is then cooled and poured into ice water. The precipitate is collected by filtration, washed with water, and recrystallized from ethanol to give (3,5-dibromophenyl)acetonitrile.
Spectroscopic Data Comparison
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) | MS (m/z) |
| (3,5-Dibromophenyl)acetonitrile | 7.65 (t, J=1.6 Hz, 1H), 7.58 (d, J=1.6 Hz, 2H), 3.73 (s, 2H) | 137.5, 133.2, 131.0, 123.2, 117.1, 24.0 | 2255 (C≡N) | 275 (M+), 277 (M+2)+, 279 (M+4)+ |
| 3,5-Dibromobenzaldehyde oxime | 8.11 (s, 1H), 7.80 (t, J=1.6 Hz, 1H), 7.65 (d, J=1.6 Hz, 2H) | 148.5, 138.2, 132.5, 129.8, 123.5 | 3300-3100 (O-H), 1605 (C=N) | 279 (M+), 281 (M+2)+, 283 (M+4)+ |
Williamson Ether Synthesis: Synthesis of 1,3-Dibromo-5-(ethoxymethyl)benzene
The Williamson ether synthesis offers a straightforward method for preparing ethers from an alkoxide and a primary alkyl halide. Here, we compare the synthesis of 1,3-dibromo-5-(ethoxymethyl)benzene from this compound with an alternative route.
Primary Synthesis: From this compound
Caption: Williamson ether synthesis of 1,3-dibromo-5-(ethoxymethyl)benzene.
Alternative Synthesis: Alkoxymercuration-Demercuration of 3,5-Dibromostyrene
An alternative approach involves the alkoxymercuration-demercuration of 3,5-dibromostyrene, which would need to be synthesized first, for instance, by a Wittig reaction on 3,5-dibromobenzaldehyde.
Caption: Alternative synthesis via alkoxymercuration-demercuration.
Experimental Protocols
Protocol 3: Synthesis of 1,3-Dibromo-5-(ethoxymethyl)benzene
Sodium metal (1.1 eq) is dissolved in absolute ethanol under an inert atmosphere. To this solution of sodium ethoxide, this compound (1.0 eq) is added, and the mixture is refluxed for 4 hours. After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by distillation under reduced pressure.
Protocol 4: Synthesis of 1,3-Dibromo-5-(ethoxymethyl)benzene via Alkoxymercuration-Demercuration
To a stirred solution of mercury(II) acetate (1.0 eq) in ethanol, 3,5-dibromostyrene (1.0 eq) is added. The mixture is stirred at room temperature for 1 hour. A solution of sodium borohydride (0.5 eq) in aqueous sodium hydroxide is then added dropwise. The mixture is stirred for another hour, and the metallic mercury is removed by filtration. The filtrate is extracted with diethyl ether, and the organic layer is washed with water, dried, and concentrated to give the crude ether, which is then purified.
Spectroscopic Data
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) | MS (m/z) |
| 1,3-Dibromo-5-(ethoxymethyl)benzene | 7.55 (t, J=1.6 Hz, 1H), 7.38 (d, J=1.6 Hz, 2H), 4.49 (s, 2H), 3.55 (q, J=7.0 Hz, 2H), 1.25 (t, J=7.0 Hz, 3H) | 141.5, 132.1, 129.8, 123.0, 71.5, 66.2, 15.3 | 1105 (C-O-C) | 294 (M+), 296 (M+2)+, 298 (M+4)+ |
Grignard Reaction: Synthesis of 3,5-Dibromobenzyl Alcohol
The formation of a Grignard reagent from this compound and its subsequent reaction with an electrophile is a powerful C-C bond-forming strategy. Quenching the Grignard reagent with water or dilute acid yields 3,5-dibromobenzyl alcohol.
Primary Synthesis: From this compound
A Comparative Guide to Alternative Reagents for Benzylation Beyond 3,5-Dibromobenzyl Bromide
For researchers, scientists, and professionals in drug development, the strategic selection of a benzylating agent is crucial for the successful synthesis of complex molecules. While 3,5-Dibromobenzyl bromide has been a workhorse in this field, particularly in the construction of dendrimers and other macromolecules, a range of alternative reagents offer distinct advantages in terms of reactivity, selectivity, and compatibility with diverse functional groups. This guide provides a comprehensive comparison of viable alternatives, supported by experimental data, to inform the rational selection of the optimal benzylating agent for your specific synthetic needs.
This guide will delve into the performance of several key alternatives, including other di-halogenated benzyl bromides and those with electron-withdrawing or -donating substituents. We will examine their reactivity profiles in the benzylation of common nucleophiles such as alcohols, phenols, amines, and thiols, presenting quantitative data where available to facilitate a direct comparison.
Understanding the Reactivity Landscape of Benzylating Agents
The reactivity of benzyl halides in nucleophilic substitution reactions is governed by a delicate interplay of electronic and steric factors. The stability of the benzylic carbocation intermediate in SN1 reactions and the accessibility of the benzylic carbon in SN2 reactions are key determinants of reaction rates.[1][2] Substituents on the aromatic ring can significantly modulate these factors.
Electron-withdrawing groups, such as halogens or trifluoromethyl groups, decrease the electron density of the benzene ring. This can have a dual effect: while they may slightly destabilize a developing positive charge in an SN1 transition state, they also make the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack in an SN2 pathway. Conversely, electron-donating groups can accelerate SN1 reactions by stabilizing the benzylic carbocation.
Head-to-Head Comparison of Benzylating Agents
3,5-Dichlorobenzyl Halides
3,5-Dichlorobenzyl chloride and bromide are close structural analogs of this compound. The difference in the halogen substituent (chlorine vs. bromine) influences the reactivity of the benzylic C-X bond. Generally, the C-Br bond is weaker than the C-Cl bond, making benzyl bromides more reactive than the corresponding benzyl chlorides.[3] This suggests that 3,5-Dichlorobenzyl bromide would be a slightly less reactive, but potentially more selective, alternative to its dibromo counterpart.
Table 1: Comparison of Reactivity in Benzylation of Arenes [4]
| Benzylating Agent | Substrate | Product Yield (%) |
| 4-Chlorobenzyl bromide | Mesitylene | 57 |
| 4-Bromobenzyl bromide | Mesitylene | 51 |
Note: This data provides a general trend for mono-substituted benzyl halides and suggests that the nature of the halogen on the benzene ring can influence reactivity.
3,5-Bis(trifluoromethyl)benzyl Bromide
The presence of two strongly electron-withdrawing trifluoromethyl groups at the 3 and 5 positions makes the benzylic carbon of 3,5-Bis(trifluoromethyl)benzyl bromide highly electrophilic.[4][5] This enhanced electrophilicity can lead to faster reaction rates in SN2 reactions compared to this compound. This reagent is particularly useful for benzylating less reactive nucleophiles.
Table 2: Physical Properties of 3,5-Bis(trifluoromethyl)benzyl Bromide [5]
| Property | Value |
| Molecular Formula | C₉H₅BrF₆ |
| Molecular Weight | 307.03 g/mol |
| Density | 1.675 g/mL at 25 °C |
| Refractive Index | n20/D 1.445 |
Benzyl Halides with Electron-Donating Groups
In contrast to the electron-deficient systems, benzyl halides with electron-donating groups, such as methyl groups, can also be valuable alternatives. For instance, 3,5-Dimethylbenzyl bromide features two methyl groups that can stabilize a developing positive charge at the benzylic position, potentially favoring an SN1 pathway, especially with weaker nucleophiles.[6]
Experimental Protocols
Detailed experimental procedures are critical for reproducibility and for adapting these methods to new substrates. Below are representative protocols for benzylation reactions using some of the discussed reagents.
General Protocol for Williamson Ether Synthesis[8][9]
This protocol is a standard method for the O-benzylation of alcohols and phenols.
Workflow for Williamson Ether Synthesis
Figure 1: General workflow for Williamson ether synthesis.
Materials:
-
Alcohol or phenol (1.0 equiv)
-
Sodium hydride (1.1 - 1.5 equiv, 60% dispersion in mineral oil)
-
Benzylating agent (e.g., 3,5-Dichlorobenzyl bromide, 1.1 - 1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the alcohol or phenol in anhydrous DMF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add the benzylating agent dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for N-Benzylation of Amines
Workflow for N-Benzylation of Amines
Figure 2: General workflow for the N-benzylation of amines.
Materials:
-
Amine (1.0 equiv)
-
Potassium carbonate or Triethylamine (2.0 - 3.0 equiv)
-
Benzylating agent (e.g., 3,5-Bis(trifluoromethyl)benzyl bromide, 1.0 - 1.2 equiv)
-
Acetonitrile or DMF
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the amine in acetonitrile, add the base (potassium carbonate or triethylamine).
-
Add the benzylating agent to the mixture.
-
Stir the reaction at room temperature or heat as necessary until the starting amine is consumed (monitor by TLC).
-
If a solid precipitate forms, filter the reaction mixture.
-
Partition the filtrate between water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application in Dendrimer Synthesis
3,5-Disubstituted benzyl bromides are pivotal building blocks in the convergent and divergent synthesis of dendrimers, providing a rigid and well-defined branching unit. The choice of substituents on the benzyl bromide can influence the properties of the resulting dendrimer. For example, the use of this compound allows for further functionalization at the bromine positions in subsequent steps.[7]
Convergent Dendrimer Synthesis Workflow
Figure 3: Simplified workflow for convergent dendrimer synthesis.
Conclusion
The selection of a benzylating agent extends beyond simple reactivity considerations. Factors such as the nature of the nucleophile, the desired level of selectivity, the presence of other functional groups, and the overall synthetic strategy, including orthogonal protection schemes, must be taken into account.[8][9] While this compound remains a valuable reagent, alternatives such as 3,5-Dichlorobenzyl bromide and 3,5-Bis(trifluoromethyl)benzyl bromide offer a broader palette of reactivity and can be strategically employed to overcome specific synthetic challenges. This guide provides a foundational understanding to aid researchers in making informed decisions for their benzylation reactions. Further investigation into specific substrate-reagent pairings through empirical studies will ultimately determine the optimal conditions for any given transformation.
References
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Decreasing order of reactivity in Williamson’s ether synthesis of the following: I) Me3CCH2Br II) CH3CH2CH2Br III) CH2=CHCH2CI IV) CH3CH2CH2CI [infinitylearn.com]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dendrimers: Exploring Their Wide Structural Variety and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new method for the deprotection of benzyl ethers or the selective protection of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Unveiling the Bioactive Potential: A Comparative Guide to Compounds Derived from 3,5-Dibromobenzyl Bromide
For researchers, scientists, and drug development professionals, 3,5-Dibromobenzyl bromide serves as a versatile scaffold for the synthesis of novel compounds with promising biological activities. This guide provides a comparative overview of the reported anticancer, antimicrobial, and anti-inflammatory properties of molecules derived from this halogenated building block, supported by available experimental data.
Derivatives of this compound have demonstrated significant potential in modulating key biological pathways implicated in various diseases. The presence of the dibrominated phenyl ring often contributes to enhanced lipophilicity and potent interactions with biological targets. This guide summarizes key findings to aid in the rational design and development of next-generation therapeutic agents.
Anticancer Activity: Targeting Proliferation in Cancer Cell Lines
While direct anticancer studies on a wide range of this compound derivatives are continually emerging, research on structurally related brominated and benzyl-containing compounds provides valuable insights into their potential cytotoxic effects. The following table summarizes the anticancer activity of representative synthetic derivatives against various cancer cell lines, particularly the MCF-7 breast cancer cell line.
Table 1: Anticancer Activity of Representative Brominated and Benzyl-Containing Compounds
| Compound Class | Specific Derivative Example (if available) | Cancer Cell Line | IC50 Value (µM) | Reference |
| Synthetic β-nitrostyrene derivative | CYT-Rx20 | MCF-7 | 0.81 ± 0.04 µg/mL | [1] |
| Synthetic α-Methylene-δ-Lactones | DL-3 | MCF-7 | 3.54 ± 0.76 | [1] |
| Pyrazolo[4,3-c]hexahydropyridine derivative | Compound 31 | MCF-7 | 2.4 | [2] |
| 3,5-disubstituted thiazolidine-2,4-dione derivative | Compound 108 | MCF-7 | 1.27 | [2] |
| Methyl β-orsellinate-based 3,5-disubstituted isoxazole | Compound 115 | MCF-7 | 7.9 ± 0.07 | [2] |
Note: The listed compounds are not all direct derivatives of this compound but represent structurally similar molecules whose activity may inform the design of new derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (derived from this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: After incubation, add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Several studies have highlighted the antimicrobial potential of brominated aromatic compounds. A notable example is 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol, a compound containing a dibrominated phenyl moiety, which has demonstrated potent activity against a range of bacteria.[5] The lipophilic nature of the dibromobenzyl core is thought to facilitate passage through microbial cell membranes.
Table 2: Antimicrobial Activity of a Representative Dibrominated Phenolic Ether
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol | Bacillus subtilis | 1 | [5] |
| Staphylococcus aureus | 1 | [5] | |
| Pseudomonas aeruginosa | 4 | [5] | |
| Streptococcus pneumoniae | 8 | [5] | |
| Listeria monocytogenes | 8 | [5] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and a standardized inoculum of the test microorganism is added. The growth is assessed after a defined incubation period.
Procedure:
-
Compound Preparation: Prepare a stock solution of the this compound derivative and perform serial dilutions in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) from a fresh culture.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under conditions suitable for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity: Modulating Key Signaling Pathways
The anti-inflammatory potential of compounds derived from this compound can be inferred from studies on other heterocyclic and aromatic compounds that modulate inflammatory pathways. A key target in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which controls the expression of pro-inflammatory cytokines.
Table 3: Anti-inflammatory Activity of Representative NF-κB Inhibitors
| Compound Class | Specific Derivative Example (if available) | Assay | IC50 Value | Reference |
| Heterocyclic Curcumin Analogue | BAT3 | NF-κB reporter gene expression | ~6 µM | [7] |
| Polysubstituted Pyridine | Compound 51 | NO release inhibition | 3.1 ± 1.1 µM | [8] |
| NF-κB transcriptional inhibition | 172.2 ± 11.4 nM | [8] | ||
| Pterostilbene derivative | Compound E2 | NO inhibition | 0.7 µM | [9] |
Note: These compounds are not direct derivatives of this compound but their mechanism of action provides a rationale for designing new anti-inflammatory agents based on the dibromobenzyl scaffold.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators like TNF-α, IL-6, and iNOS.
Caption: The NF-κB signaling pathway and potential points of inhibition.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with diverse biological activities. The data presented in this guide, drawn from studies on structurally related molecules, underscores their potential as anticancer, antimicrobial, and anti-inflammatory agents. Further research focusing on the synthesis and comprehensive biological evaluation of a broader range of 3,5-dibromobenzyl derivatives is warranted. Such studies should include detailed mechanistic investigations to elucidate the specific molecular targets and signaling pathways involved, paving the way for the development of novel and effective therapeutics.
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. atcc.org [atcc.org]
- 5. Antibacterial Activity of 2-(3',5'-Dibromo-2'-methoxyphenoxy)-3,5- dibromophenol Isolated from Phyllospongia papyracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different brominating agents for toluene derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of a bromine atom into toluene and its derivatives is a fundamental transformation in organic synthesis, paving the way for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. The choice of brominating agent is critical, as it dictates the regioselectivity—whether the bromine is introduced onto the aromatic ring or the methyl group—and influences the overall efficiency and safety of the reaction. This guide provides an objective comparison of common brominating agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Performance Comparison of Brominating Agents
The selection of a brominating agent is primarily determined by the desired position of bromination on the toluene derivative. Electrophilic aromatic substitution targets the aromatic ring, while free radical bromination functionalizes the benzylic position of the methyl group. The following tables summarize quantitative data for key brominating agents in these two categories.
Table 1: Side-Chain (Benzylic) Bromination of Toluene Derivatives
| Brominating Agent | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| N-Bromosuccinimide (NBS) | Toluene | Benzyl bromide | High | CCl4, reflux, radical initiator (AIBN or light) | [1][2] |
| N-Bromosuccinimide (NBS) | p-Substituted Toluenes | p-Substituted Benzyl bromides | Good to Excellent | 'on water', visible light | [3] |
| H₂O₂/HBr | Toluene Derivatives | Benzyl bromides | High selectivity for monobromination | CH₂Cl₂, ice water, catalyst-free, light irradiation | [4][5] |
| H₂O₂/HBr | Toluene Derivatives | Benzyl bromides | High | Continuous-flow microreactor, visible light | [6] |
| Bromine (Br₂) | Toluene | Benzyl bromide | Good | UV light or sunlight | [1][7] |
| Boron Tribromide (BBr₃) | Toluene Derivatives | Benzyl bromides | Good | CCl₄, room temperature | |
| NaBr/NaBrO₃ | Toluene Derivatives | Benzyl bromides | Good | Aqueous acidic medium, ambient conditions | [8] |
| Two-phase Electrolysis | Toluene | Benzyl bromide | 91% | Chloroform/water, NaBr, HBr, 0 °C | [9] |
Table 2: Ring (Electrophilic Aromatic) Bromination of Toluene
| Brominating Agent | Substrate | Product(s) (o:p ratio) | Yield (%) | Reaction Conditions | Reference |
| Bromine (Br₂) / FeBr₃ | Toluene | o-Bromotoluene, p-Bromotoluene | High | Fe catalyst | [10][11] |
| N-Bromosuccinimide (NBS) | Methoxybenzenes | Nuclear brominated products | High | Acetonitrile, room temperature | [12] |
| Zeolite-catalyzed Bromine | Toluene | o-Bromotoluene, p-Bromotoluene (para-selective) | Increased rate | Zeolite catalyst | [13][14] |
| Bromine Monochloride (BrCl) | Aromatic Compounds | Brominated products | Exclusive bromination | Aqueous solution | [15] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for the two primary bromination pathways.
Protocol 1: Side-Chain Bromination using N-Bromosuccinimide (NBS)
Objective: To synthesize benzyl bromide from toluene via free-radical bromination.
Materials:
-
Toluene
-
N-Bromosuccinimide (NBS)[16]
-
Azobisisobutyronitrile (AIBN) or a UV lamp
-
Carbon tetrachloride (CCl₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve toluene (1.0 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (e.g., 0.02 equivalents). Alternatively, the reaction can be initiated by irradiation with a UV lamp.[1][17]
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when the denser NBS is consumed and the less dense succinimide floats at the surface.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide by-product.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude benzyl bromide, which can be further purified by distillation.
Protocol 2: Ring Bromination using Bromine and an Iron Catalyst
Objective: To synthesize a mixture of ortho- and para-bromotoluene via electrophilic aromatic substitution.
Materials:
-
Toluene
-
Liquid Bromine (Br₂)
-
Iron filings or anhydrous iron(III) bromide (FeBr₃)
-
Dichloromethane (CH₂Cl₂) or a similar inert solvent
-
Sodium bisulfite solution
-
Sodium hydroxide solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask protected from light and equipped with a magnetic stir bar, place iron filings.
-
Add toluene dissolved in dichloromethane.
-
Slowly add liquid bromine (a slight excess relative to toluene) to the stirred mixture at room temperature. The reaction is exothermic and will generate hydrogen bromide gas, which should be vented through a proper scrubbing system. The iron will react with bromine to form the FeBr₃ catalyst in situ.[10][11]
-
Stir the reaction mixture until the red-brown color of the bromine disappears, indicating its consumption.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, a dilute sodium bisulfite solution (to remove excess bromine), and a dilute sodium hydroxide solution (to remove HBr).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by distillation. The resulting mixture of o- and p-bromotoluene can be separated by fractional distillation or chromatography.
Visualizing the Pathways
To better understand the underlying chemical processes and experimental workflows, the following diagrams are provided.
References
- 1. Toluene - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ccspublishing.org.cn [ccspublishing.org.cn]
- 6. researchgate.net [researchgate.net]
- 7. Photochlorination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. krc.cecri.res.in [krc.cecri.res.in]
- 10. slideserve.com [slideserve.com]
- 11. mason.gmu.edu [mason.gmu.edu]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. cris.huji.ac.il [cris.huji.ac.il]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
A Researcher's Guide to Distinguishing Isomers of Dibromobenzyl Bromide using NMR Spectroscopy
For researchers engaged in organic synthesis and drug development, the precise characterization of molecular structure is paramount. Isomers, compounds with the same molecular formula but different structural arrangements, can exhibit vastly different chemical and biological properties. This guide provides a comprehensive comparison of how Nuclear Magnetic Resonance (NMR) spectroscopy can be effectively employed to distinguish between the six possible isomers of dibromobenzyl bromide.
Predicted ¹H and ¹³C NMR Spectral Characteristics for Dibromobenzyl Bromide Isomers
The key to distinguishing the isomers of dibromobenzyl bromide lies in the unique patterns of signals in their ¹H and ¹³C NMR spectra. These patterns are determined by the symmetry of the molecule and the electronic effects of the bromine and bromomethyl substituents on the benzene ring. The number of unique proton and carbon environments in the aromatic region, as well as the splitting patterns (multiplicity) of the proton signals, serve as fingerprints for each isomer.
The bromomethyl group (-CH₂Br) will appear as a singlet in the ¹H NMR spectrum, typically in the range of 4.4-4.7 ppm, due to the deshielding effects of the adjacent bromine and aromatic ring.[1] The primary distinguishing features will, therefore, arise from the aromatic region of the spectrum.
Below is a summary of the predicted number of aromatic signals and the expected splitting patterns for the aromatic protons of each isomer.
| Isomer | Predicted No. of Aromatic ¹H Signals | Predicted ¹H Splitting Patterns | Predicted No. of Aromatic ¹³C Signals |
| 2,3-Dibromobenzyl bromide | 3 | 1 Doublet, 1 Triplet, 1 Doublet | 6 |
| 2,4-Dibromobenzyl bromide | 3 | 1 Doublet, 1 Doublet of Doublets, 1 Doublet | 6 |
| 2,5-Dibromobenzyl bromide | 3 | 1 Doublet, 1 Doublet of Doublets, 1 Doublet | 6 |
| 2,6-Dibromobenzyl bromide | 3 | 2 Doublets, 1 Triplet | 4 |
| 3,4-Dibromobenzyl bromide | 3 | 1 Doublet, 1 Doublet of Doublets, 1 Doublet | 6 |
| 3,5-Dibromobenzyl bromide | 2 | 1 Singlet, 1 Singlet | 4 |
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR spectra is crucial for the successful differentiation of isomers. The following is a detailed methodology for the preparation and analysis of dibromobenzyl bromide samples.
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of dibromobenzyl bromide isomers.
Materials:
-
Dibromobenzyl bromide isomer sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent
-
5 mm NMR tubes
-
Glass Pasteur pipette and cotton wool
-
Vortex mixer
-
NMR spectrometer (300 MHz or higher recommended for better resolution)
Procedure:
1. Sample Preparation:
- Weigh approximately 5-10 mg of the dibromobenzyl bromide sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[2][3]
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[2]
- Vortex the vial to ensure the sample is completely dissolved.
- Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.
2. NMR Data Acquisition:
- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution.
- For ¹H NMR:
- Acquire a standard one-dimensional proton spectrum.
- Typical acquisition parameters include a spectral width of 12-15 ppm, a pulse angle of 30-45 degrees, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- Collect a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- For ¹³C NMR:
- Acquire a proton-decoupled ¹³C spectrum.
- Typical acquisition parameters include a spectral width of 200-220 ppm, a pulse angle of 45-90 degrees, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
- A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
3. Data Processing:
- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain a flat baseline.
- Calibrate the chemical shift axis using the residual solvent peak (for CDCl₃, δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
- Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
- Analyze the multiplicity (splitting patterns) and measure the coupling constants (J-values) for all signals in the ¹H NMR spectrum.
Visualizing the Distinguishing Features
The following diagrams illustrate the logical workflow for distinguishing the isomers based on their predicted NMR spectra and the structural basis for the differences in their spectral patterns.
Figure 1. A logical workflow for distinguishing isomers of dibromobenzyl bromide using NMR spectroscopy.
Figure 2. The plane of symmetry in this compound leads to a simplified NMR spectrum.
By carefully analyzing the number of signals and their splitting patterns in both ¹H and ¹³C NMR spectra, researchers can effectively and unambiguously determine the specific isomer of dibromobenzyl bromide they have synthesized. This systematic approach, grounded in the fundamental principles of NMR spectroscopy, is an indispensable tool in modern chemical research.
References
A Comparative Guide to the Synthesis of a 3,5-Dibromobenzyl Bromide Analog
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of synthetic routes to a key 3,5-dibromobenzyl bromide analog, providing experimental data and protocols to validate an optimal synthetic strategy.
This guide offers a comprehensive comparison of two primary synthetic pathways for producing this compound, an important intermediate in the development of pharmaceuticals and other functional materials.[1] The validation of a synthetic route is critical for efficiency, scalability, and purity of the final compound. Here, we objectively compare the free-radical bromination of 3,5-dibromotoluene and the conversion of 3,5-dibromobenzyl alcohol to the desired product, supported by experimental data from analogous reactions.
Comparison of Synthetic Routes
Two principal methods are evaluated for the synthesis of this compound:
-
Free-Radical Bromination of 3,5-Dibromotoluene: This approach involves the substitution of a benzylic hydrogen atom with bromine, typically initiated by light or a radical initiator.
-
Conversion of 3,5-Dibromobenzyl Alcohol: This method relies on the substitution of the hydroxyl group of the corresponding benzyl alcohol with a bromine atom.
The following tables summarize the quantitative data for these routes, drawing on established protocols for similar benzyl bromide syntheses.
| Route 1: Free-Radical Bromination of Toluene Analogs | ||||
| Starting Material | Brominating Agent | Initiator/Conditions | Solvent | Reported Yield (%) |
| Toluene Derivatives | N-Bromosuccinimide (NBS) | Benzoyl Peroxide / Heat | Carbon Tetrachloride | Good |
| Toluene Derivatives | Boron Tribromide | Room Temperature | Carbon Tetrachloride | Good[2][3] |
| Toluene | Sodium Bromate/Sodium Bromide | Sulfuric Acid / Heat | Dichloromethane | Not specified |
| Toluene | Bromine (Br₂) | Visible Light | Biphasic (aq. H₂O₂/CHCl₃) | High atomic yield[4] |
| Route 2: Conversion of Benzyl Alcohol Analogs | ||||
| Starting Material | Brominating Agent | Conditions | Solvent | Reported Yield (%) |
| Benzyl Alcohols | Phosphorus Tribromide (PBr₃) | Room Temperature | Benzene | Quantitative[5] |
| Benzyl Alcohol | Hydrobromic Acid (48%) | Reflux | None | Not specified[6] |
| Benzyl Alcohols | Thionyl Bromide (SOBr₂) | - | - | Not specified[7] |
| Benzyl Alcohols | Triphenylphosphine/Carbon Tetrabromide | - | - | Not specified[7] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Route 1: Free-Radical Bromination of 3,5-Dibromotoluene
This protocol is adapted from the well-established Wohl-Ziegler bromination.[8]
Materials:
-
3,5-Dibromotoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (or AIBN)
-
Carbon Tetrachloride (or a more environmentally benign solvent like acetonitrile[9])
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dibromotoluene in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Route 2: Conversion of 3,5-Dibromobenzyl Alcohol to this compound
This protocol utilizes phosphorus tribromide, a common and effective reagent for converting alcohols to bromides.[7][10]
Materials:
-
3,5-Dibromobenzyl Alcohol
-
Phosphorus Tribromide (PBr₃)
-
Anhydrous Benzene (or other suitable anhydrous solvent)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,5-dibromobenzyl alcohol in anhydrous benzene.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide (0.34 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring the mixture over ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by distillation under reduced pressure or column chromatography.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the synthetic routes and the decision-making process for selecting a method, the following diagrams are provided.
Caption: Decision tree for selecting a synthetic route.
Caption: A typical experimental workflow for synthesis.
References
- 1. 3 5-Dibromobenzyl Bromide [lingzhiyuechem.com]
- 2. Benzylic Bromination of Toluene Derivatives with Boron Tribromide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Benzylic Bromination of Toluene Derivatives with Boron Tribromide | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 3,5-DIMETHOXYBENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]
- 6. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 10. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
A Cost-Benefit Analysis of 3,5-Dibromobenzyl Bromide in Synthesis: A Comparative Guide
In the landscape of organic synthesis, particularly in the development of pharmaceuticals and functional materials, the choice of starting materials and reagents is a critical decision that balances cost, efficiency, and the desired molecular architecture. 3,5-Dibromobenzyl bromide is a versatile reagent that offers unique advantages due to its trifunctional nature, providing a reactive benzylic bromide for nucleophilic substitution and two bromine atoms on the aromatic ring for subsequent cross-coupling reactions.[1] This guide provides a comprehensive cost-benefit analysis of using this compound in synthesis, with a comparative look at its performance against viable alternatives, supported by experimental data and detailed protocols.
Cost Analysis: A Comparative Overview
The economic viability of a synthetic route is a primary consideration for researchers and drug development professionals. The cost of starting materials can significantly impact the overall budget of a research project or the commercial viability of a final product. Here, we present a comparative cost analysis of this compound against its common alternatives for benzylation and bromination reactions.
Table 1: Cost Comparison of this compound and Alternatives
| Reagent | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| This compound | Thermo Scientific Chemicals | 1 g | $62.65 | $62.65 |
| 5 g | ~$313.25 (estimated) | ~$62.65 | ||
| 25 g | ~$1566.25 (estimated) | ~$62.65 | ||
| Benzyl bromide | Sigma-Aldrich | 25 g | $16.70 | $0.67 |
| 100 g | $78.10 | $0.78 | ||
| 500 g | $212.00 | $0.42 | ||
| TCI Chemicals | 25 g | $18.00 | $0.72 | |
| 100 g | $45.00 | $0.45 | ||
| 500 g | $133.00 | $0.27 | ||
| Apollo Scientific | 25 g | £15.00 (~$19.00) | ~$0.76 | |
| 100 g | £30.00 (~$38.00) | ~$0.38 | ||
| N-Bromosuccinimide (NBS) | Sigma-Aldrich | 100 g | $44.30 | $0.44 |
| 500 g | $120.00 | $0.24 | ||
| Chemsavers, Inc. | 100 g | $69.90 | $0.70 | |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Sigma-Aldrich | 25 g | $24.05 | $0.96 |
| 500 g | $140.00 | $0.28 |
From a purely cost-per-gram perspective, this compound is significantly more expensive than its simpler counterpart, benzyl bromide, and common brominating agents like NBS and DBDMH. However, a true cost-benefit analysis must extend beyond the initial purchase price to consider the value it brings to a synthetic sequence.
Performance and Benefits: The Value Proposition of a Multifunctional Reagent
The higher cost of this compound is justified by its utility as a multifunctional building block, enabling the synthesis of complex molecules in fewer steps. The presence of three reactive sites allows for a divergent synthetic strategy, where the benzylic position can be functionalized first, followed by selective modifications at the two bromine-substituted positions on the aromatic ring.
The Strategic Advantage in Drug Discovery
The 3,5-disubstituted benzyl motif is a privileged scaffold in medicinal chemistry, frequently found in potent and selective kinase inhibitors. These enzymes play a crucial role in cellular signaling pathways that are often dysregulated in diseases like cancer and inflammatory disorders.
For instance, derivatives of 3,5-disubstituted benzenes have been explored as inhibitors of key signaling proteins such as p38 MAP kinase, a critical mediator of the inflammatory response. The ability to introduce diverse functionalities at the benzylic position and the aromatic ring allows for the fine-tuning of a molecule's interaction with the kinase's binding site, leading to improved potency and selectivity.
Experimental Comparison: N-Alkylation of 7-Azaindole
Reaction Scheme:
Table 2: Hypothetical Performance Comparison in N-Alkylation of 7-Azaindole
| Parameter | This compound | Benzyl bromide |
| Reagent Equivalents | 1.1 | 1.1 |
| Base | K₂CO₃ (2.0 equiv) | K₂CO₃ (2.0 equiv) |
| Solvent | DMF | DMF |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 4-6 hours | 4-6 hours |
| Typical Yield | 85-95% | 90-98% |
| Product Functionality | N-benzylated 7-azaindole with two bromine atoms for further diversification | N-benzylated 7-azaindole |
While the reaction conditions and yields are expected to be comparable for the initial N-alkylation step, the key difference lies in the functionality of the product. The product from the reaction with this compound is a versatile intermediate, primed for subsequent cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination at the bromine positions. This allows for the rapid generation of a library of complex molecules from a single intermediate, a significant advantage in a drug discovery setting.
Experimental Protocols
Protocol 1: N-Alkylation of 7-Azaindole with this compound
This protocol is adapted from general procedures for the N-alkylation of heterocyclic amines.
Materials:
-
7-Azaindole
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 7-azaindole (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Pour the reaction mixture into ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to yield the desired N-(3,5-dibromobenzyl)-7-azaindole.
Visualization of Synthetic Utility and Biological Relevance
To illustrate the logical workflow and the biological context of molecules synthesized using this compound, the following diagrams are provided.
Caption: Synthetic workflow for generating a library of kinase inhibitor candidates.
Caption: Inhibition of the p38 MAPK signaling pathway.
Conclusion: A Strategic Investment for Complex Molecule Synthesis
While the upfront cost of this compound is higher than that of simpler benzylation or bromination reagents, its true value lies in its synthetic versatility. For research and development programs focused on creating libraries of complex molecules, such as kinase inhibitors, the ability to perform sequential, site-selective modifications on a single scaffold can significantly streamline the synthetic process. This can lead to long-term cost savings by reducing the number of synthetic steps and purification procedures required to generate a diverse set of drug candidates. Therefore, for projects where molecular complexity and diversity are paramount, this compound represents a strategic investment rather than a mere commodity, offering a powerful tool for accelerating the discovery of novel bioactive compounds.
References
A Comparative Guide to Purity Assessment of Synthesized 3,5-Dibromobenzyl Bromide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates like 3,5-Dibromobenzyl bromide is critical for the success of subsequent reactions and the quality of the final product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of this compound, supported by experimental data and detailed protocols.
Introduction to Purity Assessment
The synthesis of this compound, likely through the bromination of 3,5-dibromotoluene, can result in a variety of impurities. These can include unreacted starting materials, over-brominated or under-brominated side products, and residual solvents. A robust analytical method is essential to detect and quantify these impurities to ensure the quality and consistency of the synthesized compound. While several techniques are available for purity determination, HPLC is a widely used and versatile method.[1] This guide will focus on HPLC and compare its performance with Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Analysis of Purity Assessment Methods
The choice of analytical method depends on the nature of the analyte and potential impurities, as well as the desired level of accuracy and sensitivity.[2] Below is a comparison of HPLC, GC, and NMR for the purity analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Identification and quantification based on the absorption of radiofrequency by atomic nuclei in a magnetic field. |
| Applicability | Well-suited for non-volatile and thermally labile compounds.[3] | Ideal for volatile and thermally stable compounds.[3] | Provides detailed structural information and can determine purity without a specific reference standard for the analyte (qNMR).[4] |
| Typical Impurities Detected | Unreacted starting materials (e.g., 3,5-dibromotoluene), mono-brominated intermediates, and other non-volatile byproducts. | Residual solvents and volatile impurities. | Structural isomers and other impurities with distinct proton or carbon environments. Can be used to determine molar ratios of components.[1] |
| Sensitivity | High (typically in the µg/mL to ng/mL range). | Very high, especially with a mass spectrometer (MS) detector (GC-MS).[5] | Generally lower sensitivity compared to chromatographic methods.[6] |
| Quantitative Accuracy | Excellent with proper calibration standards. | Excellent with proper calibration standards. | Can provide absolute quantification (qNMR) with a certified internal standard.[2] |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for non-volatile compounds, but likely not for this compound. | Simple dissolution in a deuterated solvent. |
Experimental Protocols
Below are detailed experimental protocols for the analysis of this compound using HPLC, GC-MS, and NMR.
High-Performance Liquid Chromatography (HPLC) Protocol
This proposed reversed-phase HPLC (RP-HPLC) method is adapted from established methods for similar brominated aromatic compounds and is suitable for the routine purity analysis of this compound.[7][8]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 50% B5-20 min: 50-80% B20-25 min: 80% B25-27 min: 80-50% B27-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound by dissolving approximately 10 mg of the compound in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature: 80°C, hold for 2 minutesRamp to 280°C at a rate of 15°C/minHold at 280°C for 5 minutes |
| Injector Temperature | 250°C |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Mass Range | 50-400 amu |
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR can provide an absolute purity determination without the need for a specific reference standard of the analyte.[4]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision NMR tubes
qNMR Protocol:
-
Accurately weigh approximately 10-20 mg of the this compound sample and a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Chloroform-d).
-
Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculate the purity based on the integral ratio, the number of protons, and the molecular weights of the analyte and the standard.
Visualizing the Experimental Workflow
Caption: Experimental workflow for HPLC purity assessment of this compound.
Conclusion
For routine quality control and the detection of non-volatile impurities in synthesized this compound, the proposed HPLC method offers a robust and accessible solution, providing reliable purity assessment based on peak area percentage. GC-MS is a superior alternative if volatile impurities, such as residual solvents, are of primary concern, offering higher sensitivity and specificity. qNMR stands out as a comprehensive technique, providing absolute purity determination and structural confirmation without the need for a specific analyte reference standard. The choice of method should be guided by the specific analytical needs, available instrumentation, and the nature of the expected impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis [mdpi.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. 3-Bromobenzyl bromide (823-78-9) 13C NMR [m.chemicalbook.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. tsijournals.com [tsijournals.com]
Safety Operating Guide
Proper Disposal of 3,5-Dibromobenzyl Bromide: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper handling and disposal of 3,5-Dibromobenzyl bromide, a corrosive and lachrymatory compound widely used in organic synthesis. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with hazardous waste regulations. Adherence to these guidelines is critical to mitigate risks of chemical burns, respiratory irritation, and environmental contamination.
Essential Safety and Hazard Information
This compound is classified as a hazardous substance, causing severe skin burns and eye damage. It is also a lachrymator, meaning it can induce tearing and irritation upon inhalation of its vapors. All handling of this compound must be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full-coverage safety goggles or a face shield.
Quantitative Data Summary
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₇H₅Br₃ |
| Molecular Weight | 328.83 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Insoluble in water; Soluble in organic solvents |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage |
| GHS Precautionary Statements | P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, P501 |
Operational and Disposal Plans
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1] This ensures that the chemical is managed in an environmentally responsible and compliant manner. For laboratory settings, where small residual amounts may need to be neutralized before disposal, the following experimental protocol can be employed. This procedure is based on the known reactivity of benzyl bromides with basic solutions.[1]
Experimental Protocol for Laboratory-Scale Neutralization
This protocol details the chemical neutralization of small quantities of residual this compound.
Materials:
-
Residual this compound
-
10% aqueous sodium carbonate (soda ash) solution or 10% aqueous sodium bicarbonate solution
-
Suitable reaction vessel (e.g., beaker or flask) of appropriate size
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate waste container for halogenated organic waste
Procedure:
-
Preparation: In a certified chemical fume hood, carefully transfer the residual solid this compound into the reaction vessel. If the residue is in a container, it can be rinsed with a suitable organic solvent (e.g., acetone), and the rinsing solvent can be carefully added to the reaction vessel.
-
Neutralization: Slowly add the 10% sodium carbonate or sodium bicarbonate solution to the reaction vessel containing the this compound while stirring.[1] An excess of the basic solution should be used to ensure complete neutralization. Be aware of the potential for foaming or gas evolution.
-
Reaction: Allow the mixture to stir at room temperature for a minimum of 24 hours. This extended reaction time helps to ensure the complete hydrolysis of the reactive benzyl bromide functional group.
-
Verification: After the reaction period, check the pH of the aqueous layer to ensure it is still basic. If not, add more sodium carbonate/bicarbonate solution and continue stirring.
-
Waste Collection: The resulting mixture, containing the neutralized organic material and the aqueous solution, should be transferred to a designated waste container for halogenated organic waste. This is because the neutralization process does not remove the bromine atoms from the aromatic ring.
-
Final Disposal: The container with the neutralized waste must be properly labeled and disposed of through your institution's hazardous waste management program.
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical flow for selecting the appropriate disposal route.
By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a safer research environment and protecting our planet. Always consult your institution's specific safety and waste disposal guidelines.
References
Personal protective equipment for handling 3,5-Dibromobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 3,5-Dibromobenzyl bromide. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive chemical that can cause severe skin burns and eye damage.[1][2] It is crucial to handle this compound with appropriate personal protective equipment at all times.
Summary of Required PPE:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3] | To prevent skin contact and burns.[4] |
| Eye Protection | Tight-sealing safety goggles and a face shield.[3][5] | To protect against splashes and vapors that can cause severe eye damage.[2][6] |
| Body Protection | A Nomex® laboratory coat or chemical-resistant apron over cotton clothing.[3] Ensure the lab coat is buttoned. | To protect skin from accidental spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[6][7] If ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA approved respirator with an organic vapor filter is required.[5] | To prevent irritation of the respiratory tract from dust or vapors.[4][5] |
| Footwear | Closed-toe, chemical-resistant shoes.[3][8] | To protect feet from spills. |
Step-by-Step Handling and Operational Plan
Preparation and Handling:
-
Work Area Preparation: Ensure a chemical fume hood is operational and the work area is clean and uncluttered.[6] Have an emergency eyewash station and safety shower readily accessible.[7][9]
-
Donning PPE: Before handling, put on all required PPE as specified in the table above.
-
Handling the Compound:
-
Handle this compound in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of dust or vapors.[6][7][10]
-
Avoid all personal contact with the substance.[11]
-
Do not eat, drink, or smoke when handling.[11]
-
Wash hands thoroughly after handling, even if gloves were worn.[5][6]
-
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][6][10]
-
Incompatibilities: Store away from incompatible materials such as bases, water, alcohols, amines, and metals.[4][6]
-
Segregation: Store in a designated corrosives and flammables area, away from heat, sparks, and open flames.[4][6][10]
Emergency Procedures
Immediate action is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6][7] |
| Skin Contact | Take off immediately all contaminated clothing.[6] Rinse skin with water/shower for at least 15 minutes.[6][11] Seek immediate medical attention.[7] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[6][10] If not breathing, give artificial respiration.[7] Seek immediate medical attention.[6][7] |
| Ingestion | Rinse mouth with water.[6] DO NOT induce vomiting.[6][7] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6][7] |
In Case of a Spill:
-
Evacuate the area of all non-essential personnel.
-
Remove all sources of ignition.[7]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[9][11]
-
Collect the material into a suitable, labeled container for disposal.[11]
-
Wash the spill area thoroughly.
Disposal Plan
All waste materials must be treated as hazardous waste.
-
Contaminated Materials: Dispose of contaminated gloves, lab coats, and absorbent materials in a sealed, labeled hazardous waste container.
-
Unused Chemical: Dispose of contents and container to an approved waste disposal plant.[5][6][10] This may involve neutralization with soda ash or soda lime followed by burial in a licensed landfill or incineration.[11]
-
Empty Containers: Decontaminate empty containers with a 5% aqueous sodium hydroxide or soda ash solution, followed by water, before disposal.[11]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C7H5Br3 | CID 143427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. 3 5-Dibromobenzyl Bromide [lingzhiyuechem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
- 9. nj.gov [nj.gov]
- 10. echemi.com [echemi.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
